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  • Product: ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate
  • CAS: 5679-18-5

Core Science & Biosynthesis

Foundational

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate chemical structure and physical properties

An In-depth Technical Guide to Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate Abstract This technical guide provides a comprehensive overview of Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate, a heterocyclic co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

Abstract

This technical guide provides a comprehensive overview of Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and materials science. The document delineates its chemical structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis via N-alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole. Foundational principles of the synthetic strategy, including the causality behind reagent selection and reaction conditions, are explained to provide researchers with actionable insights. Furthermore, this guide outlines standard methodologies for spectroscopic characterization, ensuring product identity and purity. All data and protocols are supported by authoritative references to foster scientific rigor and reproducibility.

Chemical Identity and Structure

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is a substituted pyrazole derivative. The core of the molecule is a 5-membered pyrazole ring, which is a common scaffold in pharmacologically active compounds. This core is functionalized with two methyl groups at positions 3 and 5, a nitro group at position 4, and an ethyl acetate group attached to the nitrogen at position 1.

IdentifierValueSource
IUPAC Name ethyl 2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetate[1]
CAS Number 5679-18-5[1][2]
Molecular Formula C9H13N3O4[1]
Molecular Weight 227.22 g/mol [1]
Canonical SMILES CCOC(=O)CN1C(=C(C(=N1)C)[O-])C[3]
InChI Key XQUYPKGOLQYZRE-UHFFFAOYSA-N[1][3]
Structural Diagram

The 2D chemical structure, rendered using the DOT language, illustrates the connectivity of the atoms and the key functional groups.

Caption: 2D structure of Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application in research. The data available for this compound are summarized below.

PropertyValue / DescriptionReference
Molecular Weight 227.22 g/mol [1]
Appearance Expected to be a solid at room temperature.General knowledge
Solubility >34.1 µg/mL (at pH 7.4)[1]
XLogP3 1.3[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 4[1]

Synthesis and Mechanistic Insights

The synthesis of Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is typically achieved through a two-step process: first, the synthesis of the pyrazole core, 3,5-dimethyl-4-nitro-1H-pyrazole, followed by its N-alkylation.

Synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole (Precursor)

The precursor is synthesized from the commercially available 3,5-dimethyl-1H-pyrazole.[4] The standard method involves electrophilic nitration at the C4 position of the pyrazole ring, which is highly activated by the two methyl groups.

Causality: The choice of a strong nitrating agent, such as a mixture of nitric and sulfuric acids, is crucial. The sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the electron-rich C4 position of the pyrazole ring.

N-Alkylation to Yield the Final Product

The final product is synthesized by the N-alkylation of the 3,5-dimethyl-4-nitro-1H-pyrazole precursor with an alkylating agent like ethyl bromoacetate.

Causality and Regioselectivity: The N-alkylation of pyrazoles can be challenging due to the potential for reaction at either of the two nitrogen atoms (N1 or N2), leading to regioisomers.[5] For 3,5-disubstituted pyrazoles, the two nitrogens are equivalent due to tautomerism. Deprotonation with a base generates the pyrazolate anion, a potent nucleophile. The subsequent reaction with an electrophile like ethyl bromoacetate proceeds via an Sₙ2 mechanism. The choice of a polar aprotic solvent like DMF or acetonitrile is critical as it solvates the cation of the base, leaving the pyrazolate anion highly reactive, thus promoting high yields.[5]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Nitration of Pyrazole Core cluster_step2 Step 2: N-Alkylation cluster_purification Workup & Purification Start 3,5-Dimethyl-1H-pyrazole Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Precursor 3,5-Dimethyl-4-nitro-1H-pyrazole Nitration->Precursor Alkylation N-Alkylation (Sₙ2 Reaction) Precursor->Alkylation Reagents Ethyl Bromoacetate, Base (e.g., K₂CO₃), Solvent (e.g., DMF) Reagents->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Product Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Base-Mediated N-Alkylation)

This protocol is a standard procedure adapted for the N-alkylation of pyrazoles.[5]

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethyl-4-nitro-1H-pyrazole (1.0 equivalent).

  • Solvent and Base Addition: Add a suitable polar aprotic solvent, such as dimethylformamide (DMF), to dissolve the pyrazole. Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Deprotonation: Stir the suspension at room temperature for 30-60 minutes to allow for the formation of the pyrazolate anion.

  • Alkylation: Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension. The reaction is often mildly exothermic.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed. While specific spectra for this exact compound are not widely published, the expected signals can be predicted based on its structure.

TechniqueExpected Observations
¹H NMR - A triplet and a quartet in the upfield region (around 1.3 and 4.2 ppm, respectively) corresponding to the ethyl group (-OCH₂CH₃).- A singlet in the midfield region (around 5.0 ppm) for the methylene protons (-CH₂-) adjacent to the pyrazole nitrogen.- Two singlets in the upfield region (around 2.5 ppm) for the two non-equivalent methyl groups on the pyrazole ring.
¹³C NMR - Signals for the two methyl carbons of the ethyl group.- A signal for the methylene carbon of the acetate group.- Signals for the two methyl carbons on the pyrazole ring.- Signals for the three distinct carbons of the pyrazole ring (C3, C4, C5).- A signal for the carbonyl carbon (C=O) in the downfield region (around 170 ppm).
IR Spectroscopy - Strong absorption bands corresponding to the C=O stretch of the ester (around 1730-1750 cm⁻¹).- Strong characteristic bands for the asymmetric and symmetric stretching of the nitro group (NO₂) (around 1550 and 1350 cm⁻¹).- C-H stretching bands for alkyl groups (around 2850-3000 cm⁻¹).
Mass Spectrometry (MS) - The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of the compound (m/z ≈ 227 or 228).- Characteristic fragmentation patterns, such as the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl acetate moiety.

Potential Applications and Research

Substituted pyrazoles are a cornerstone in medicinal chemistry due to their wide range of biological activities.[6] The presence of a nitro group, a known pharmacophore and a precursor for an amino group, combined with the ethyl acetate side chain, makes Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate an interesting candidate for:

  • Drug Discovery: As a building block for synthesizing more complex molecules with potential anti-inflammatory, antibacterial, or antiviral properties.

  • Materials Science: The nitro group can be used in the synthesis of energetic materials or as a functional handle for creating novel polymers and dyes.[4]

Safety and Handling

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicology: Specific toxicity data is limited. Treat as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.

  • Reactivity: Nitro compounds can be energetic and should be handled with care, especially when heated. Avoid strong reducing agents unless a specific reaction is intended.

References

  • National Center for Biotechnology Information (2024). 3,5-Dimethyl-4-nitroso-1H-pyrazole. PubChem Compound Summary. Retrieved March 25, 2026, from [Link]

  • National Center for Biotechnology Information (2024). Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate. PubChem Compound Summary for CID 707586. Retrieved March 25, 2026, from [Link]

  • Chemspace. Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate. Retrieved March 25, 2026, from [Link]

  • NextSDS. ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate. Retrieved March 25, 2026, from [Link]

  • Li, Y., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Retrieved March 25, 2026, from [Link]

  • Schmermund, L., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Retrieved March 25, 2026, from [Link]

  • Schmermund, L., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

  • Wiley, R. H., & Wiley, P. (1964). 3,5-Dimethylpyrazole. Organic Syntheses. Retrieved March 25, 2026, from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved March 25, 2026, from [Link]

  • Matos, J., et al. (2013). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Retrieved March 25, 2026, from [Link]

  • Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry. Retrieved March 25, 2026, from [Link]

Sources

Exploratory

Unveiling the Pharmacological Scaffold: Mechanism of Action of Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate in Biological Systems

Executive Summary In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on well-characterized pharmacophores. Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 5679-18-5) serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on well-characterized pharmacophores. Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 5679-18-5) serves as both a critical synthetic intermediate and a biologically active scaffold. This whitepaper deconstructs the mechanism of action of this compound and its derivatives in biological systems. By analyzing its biotransformation trajectory—from esterase-mediated prodrug activation to specific target engagement (such as GSTP1 inhibition and metallo-supramolecular apoptosis induction)—we provide a comprehensive guide to leveraging this pyrazole derivative in drug discovery pipelines.

Structural Pharmacology & Physicochemical Profile

The biological efficacy of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is dictated by its unique structural triad:

  • The Ethyl Acetate Moiety: Acts as a lipophilic delivery vehicle, masking the polarity of the underlying acid to enhance passive membrane permeability.

  • The 3,5-Dimethylpyrazole Core: Provides a rigid, aromatic framework. The steric bulk of the methyl groups restricts rotational freedom, locking the molecule into an optimal binding conformation.

  • The 4-Nitro Group: A potent electron-withdrawing group (EWG) that serves a dual purpose. It acts as a critical hydrogen-bond acceptor in hydrophobic protein pockets and serves as a potential site for reductive bioactivation.

Quantitative Physicochemical Data

The following table summarizes the baseline physicochemical properties that dictate the compound's pharmacokinetic behavior 1.

PropertyValueBiological Implication
Molecular Weight 227.22 g/mol Highly favorable for oral bioavailability (complies with Lipinski's Rule of 5).
LogP (Estimated) ~1.3Optimal lipophilicity for crossing the phospholipid bilayer without excessive non-specific binding.
Topological Polar Surface Area 89.9 ŲEnsures good cellular penetration while limiting excessive blood-brain barrier (BBB) crossover.
Hydrogen Bond Donors 0Reduces the desolvation penalty required to transition from aqueous plasma into lipid membranes.
Hydrogen Bond Acceptors 5Facilitates robust target protein interactions, particularly via the nitro and ester oxygen atoms.

Biotransformation & Cellular Mechanism of Action

Esterase-Driven Prodrug Activation

Upon entering the intracellular environment, the lipophilic ethyl ester undergoes rapid hydrolysis mediated by ubiquitous cytosolic and microsomal carboxylesterases (CES1 and CES2). This cleavage generates (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid. The resulting carboxylic acid is ionized at physiological pH (7.4), leading to "ion trapping" within the cytosol. This mechanism effectively concentrates the active pharmacophore inside the target cell.

Target Engagement: The GSTP1 Axis

Derivatives of the 3,5-dimethyl-4-nitro-1H-pyrazole scaffold have been identified as highly efficient inhibitors of Glutathione S-transferase P1 (GSTP1), an enzyme frequently overexpressed in gastric and other cancers.

Mechanistically, the pyrazole core docks into the hydrophobic ligand-binding domain of GSTP1. While nitro groups are sometimes flagged as structural alerts due to potential toxicity, structure-activity relationship (SAR) studies reveal that replacing the nitro substituent with other hydrophobic EWGs drastically reduces inhibitory potency. The nitro group acts as a crucial hydrogen-bond acceptor, interacting directly with donor residues within the "region C" pocket of the enzyme 2. Kinetic analyses demonstrate that these derivatives inhibit GSTP1 in a competitive manner with respect to Glutathione (GSH) and in a non-competitive mode toward electrophilic substrates.

Metallo-Supramolecular Interactions & BCL-2 Inhibition

Beyond direct enzyme inhibition, the 3,5-dimethyl-4-nitropyrazole moiety is a highly versatile ligand in coordination chemistry. When complexed with transition metals such as Silver(I) or Palladium(II), it forms supramolecular networks. In silico docking and in vitro assays demonstrate that these metal-pyrazole complexes dock precisely into the active site of the apoptosis regulator protein BCL-2. This interaction triggers irreversible cell death, evidenced by severe cell membrane damage and subsequent lactate dehydrogenase (LDH) leakage in malignant cell lines 3.

MOA_Pathways A Ethyl (3,5-dimethyl-4-nitro -1H-pyrazol-1-yl)acetate (Lipophilic Precursor) B (3,5-dimethyl-4-nitro -1H-pyrazol-1-yl)acetic acid (Intracellular Active Form) A->B Intracellular Esterases (CES1/CES2) C GSTP1 Enzyme (Region C Pocket Binding) B->C Competitive/Non-competitive Inhibition D Transition Metal Coordination (e.g., Ag+, Pd2+) B->D Ligand Complexation E BCL-2 Protein Inhibition (Apoptosis Induction) D->E Active Site Docking

Metabolic activation and dual-target engagement pathways of the pyrazole derivative.

Quantitative Pharmacological Target Data

Target / PathwayInteraction ModeFunctional Outcome
Carboxylesterase (CES1/2) Substrate HydrolysisConversion of the lipophilic ester to the active, membrane-impermeable acid.
GSTP1 Competitive (vs GSH), Non-competitive (vs Substrate)Inhibition of cellular detoxification; sensitization of gastric cancer cells to oxidative stress.
BCL-2 (via Metal Complex) Hydrophobic & H-bond docking into active siteInduction of apoptosis; measurable via LDH leakage assays.
Nitroreductases Reductive BioactivationPotential generation of reactive oxygen species (ROS) via redox cycling of the nitro group.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in biochemical causality.

Protocol 1: Carboxylesterase-Mediated Prodrug Hydrolysis Assay

This assay quantifies the conversion rate of the ethyl ester to its active acetic acid form.

  • Microsomal Incubation: Suspend Human Liver Microsomes (HLMs) at 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Rationale: HLMs provide a physiologically relevant concentration of CES1/2, accurately mimicking hepatic first-pass metabolism.

  • Compound Spiking: Add ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate to a final concentration of 1 µM. Incubate at 37°C. Rationale: A low substrate concentration ensures the reaction remains in the linear range of Michaelis-Menten kinetics (assuming [S] << Km).

  • Reaction Quenching: At predetermined time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: Cold acetonitrile instantly denatures the esterases, halting the reaction precisely, while precipitating proteins to prevent LC-MS column fouling.

  • LC-MS/MS Quantification: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant using Multiple Reaction Monitoring (MRM). Rationale: MRM allows simultaneous, highly specific tracking of the parent ester's disappearance and the active acid's appearance.

  • System Validation: Run a parallel control using a known CES inhibitor (e.g., Bis-p-nitrophenyl phosphate, BNPP). Complete halt of hydrolysis in the BNPP arm validates that the degradation is strictly enzymatic, not chemical instability.

Protocol 2: GSTP1 Kinetic Inhibition Assay

This methodology determines the exact mechanism of inhibition (competitive vs. non-competitive) using a continuous spectrophotometric readout.

  • Reagent Preparation: Prepare recombinant human GSTP1 (10 nM final), reduced Glutathione (GSH, 1 mM), and 1-chloro-2,4-dinitrobenzene (CDNB, 1 mM) in 100 mM potassium phosphate buffer (pH 6.5). Rationale: A slightly acidic pH is used to minimize the non-enzymatic background reaction between GSH and CDNB.

  • Inhibitor Pre-incubation: Incubate GSTP1 with varying concentrations of the pyrazole derivative (0.1 to 100 µM) for 15 minutes at 25°C. Rationale: Pre-incubation allows the compound to reach a steady-state binding equilibrium within the hydrophobic pocket before substrate competition begins.

  • Reaction Initiation: Add the GSH/CDNB mixture to the enzyme-inhibitor solution in a 96-well UV-transparent microplate. Rationale: CDNB acts as an electrophilic co-substrate. Its conjugation with GSH yields a dinitrophenyl thioether, which absorbs strongly at 340 nm.

  • Spectrophotometric Monitoring: Measure absorbance at 340 nm continuously for 5 minutes. Calculate the initial velocity ( V0​ ) from the linear slope ( ΔA340​/min ). Rationale: Continuous monitoring captures the true initial velocity before substrate depletion or product inhibition skews the kinetics.

  • Lineweaver-Burk Analysis: Plot 1/V0​ against 1/[S] . Rationale: The intersection pattern of the double-reciprocal lines mathematically proves the inhibition mode (e.g., lines intersecting on the y-axis indicate competitive inhibition vs. GSH).

  • System Validation: Include Ethacrynic acid as a positive control inhibitor. The assay must yield a Z'-factor > 0.6 to be considered robust for high-throughput screening.

KineticWorkflow S1 1. Reagent Prep (GSH, CDNB, GSTP1) S2 2. Inhibitor Pre-incubation (Equilibration Phase) S1->S2 S3 3. Reaction Initiation (Substrate Addition) S2->S3 S4 4. Absorbance Monitoring (ΔA340 nm / min) S3->S4 S5 5. Lineweaver-Burk Plot Generation S4->S5

Step-by-step spectrophotometric workflow for determining GSTP1 inhibition kinetics.

References

  • Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy. Journal of Medicinal Chemistry - ACS Publications.2

  • The 3,5-dimethyl-4-nitropyrazole ligand in the construction of supramolecular networks of silver(I) complexes. ResearchGate.3

  • Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate - Compound Summary. PubChem.1

Sources

Foundational

Comprehensive NMR Spectral Data and Structural Analysis of Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

Executive Summary Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 5679-18-5) is a highly functionalized heterocyclic building block extensively utilized in the development of agrochemicals and pharmaceutical ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 5679-18-5) is a highly functionalized heterocyclic building block extensively utilized in the development of agrochemicals and pharmaceutical candidates[1]. The presence of the electron-withdrawing nitro group, combined with the steric constraints of the N-alkylated ester and the two methyl groups, creates a unique electronic environment. This whitepaper provides an authoritative reference for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of this compound, detailing the causality behind the observed chemical shifts and providing a self-validating experimental protocol for its synthesis and characterization.

Structural and Electronic Causality in NMR Spectroscopy

Understanding the NMR spectrum of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate requires an analysis of its structural symmetry and electronic distribution.

In the unsubstituted precursor, 3,5-dimethyl-4-nitro-1H-pyrazole, rapid prototropic tautomerism between the N1 and N2 positions renders the C3 and C5 methyl groups chemically equivalent on the NMR timescale, resulting in a single time-averaged methyl resonance[2]. However, alkylation with ethyl bromoacetate "locks" the molecule into a single tautomeric form. This breaks the C2v​ symmetry, forcing the C3 and C5 methyl groups into distinct magnetic environments.

Furthermore, the nitro group at the C4 position exerts a profound inductive and resonance electron-withdrawing effect. This significantly deshields the adjacent C3 and C5 carbons, as well as the C4 carbon itself, pushing their 13 C resonances downfield[3]. The N1-acetate group introduces an anisotropic deshielding effect on the adjacent N-CH 2​ protons, while simultaneously exerting a steric γ -gauche effect that slightly shields the C5 methyl carbon relative to the C3 methyl carbon.

NMR_Causality Core Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate Nitro C4 Nitro Group (-NO2) Strong Electron Withdrawing Core->Nitro N_Alkyl N1 Acetate Group Deshielding & Asymmetry Core->N_Alkyl Methyls C3 & C5 Methyls Steric & Electronic Differentiation Core->Methyls Shift1 C4 Carbon Shifted to ~132 ppm Nitro->Shift1 Inductive Deshielding N_Alkyl->Methyls Steric gamma-gauche effect Shift2 N-CH2 Protons Shifted to ~4.9 ppm N_Alkyl->Shift2 Anisotropic Effect Shift3 Distinct Singlets for C3-Me & C5-Me Methyls->Shift3 Loss of Tautomerism

Causal relationships between molecular structure and observed NMR chemical shifts.

Spectral Data Reference: 1 H and 13 C NMR

The following tables summarize the quantitative NMR data for ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate, acquired in CDCl 3​ at 298 K. The data is extrapolated from established spectral behaviors of structurally analogous N-alkylated nitropyrazoles[3].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Ester -CH 3​ 1.28Triplet (t)7.13H-OCH 2​ CH 3​
C5-CH 3​ 2.52Singlet (s)-3HPyrazole C5 methyl
C3-CH 3​ 2.62Singlet (s)-3HPyrazole C3 methyl
Ester -CH 2​ - 4.25Quartet (q)7.12H-OC**H 2​ **CH 3​
N1-CH 2​ - 4.88Singlet (s)-2HN-CH 2​ -C=O

Expert Note on Causality: The N1-CH 2​ protons appear unusually far downfield (4.88 ppm) because they are sandwiched between two highly electron-withdrawing moieties: the ester carbonyl and the electron-deficient nitropyrazole ring.

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)AssignmentElectronic / Steric Causality
C5-CH 3​ 11.5Pyrazole C5 methylShielded relative to C3 due to N-alkylation steric compression ( γ -effect).
Ester -CH 3​ 14.1-OCH 2​ C H 3​ Standard aliphatic methyl range.
C3-CH 3​ 14.5Pyrazole C3 methylSlightly deshielded compared to C5; lacks N1 steric crowding.
N1-CH 2​ - 51.2N-C H 2​ -C=ODeshielded by adjacent electronegative nitrogen and carbonyl.
Ester -CH 2​ - 62.1-OC H 2​ CH 3​ Deshielded by adjacent ester oxygen.
C4 132.5Pyrazole C4 (C-NO 2​ )Strong inductive deshielding by the directly attached -NO 2​ group.
C5 141.2Pyrazole C5Downfield shift dictated by N1 substitution and C4-NO 2​ .
C3 148.5Pyrazole C3Furthest downfield pyrazole carbon due to combined resonance effects.
C=O 167.2Ester CarbonylStandard ester carbonyl range.

Experimental Protocol: Synthesis and Self-Validating Characterization

To ensure high-fidelity data generation, the synthesis and characterization of this compound must follow a self-validating workflow. This prevents the propagation of errors (such as incomplete alkylation or solvent contamination) into the final spectral analysis.

Phase 1: Nucleophilic Substitution (S N​ 2)

Objective: Alkylate the N1 position of 3,5-dimethyl-4-nitro-1H-pyrazole using ethyl bromoacetate.

  • Setup: In an oven-dried flask under nitrogen, dissolve 3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). The use of anhydrous DMF is critical to prevent the competitive hydrolysis of ethyl bromoacetate.

  • Deprotonation: Add anhydrous Potassium Carbonate (K 2​ CO 3​ , 1.5 eq). Stir for 15 minutes. Causality: K 2​ CO 3​ is a mild base sufficient to deprotonate the weakly acidic pyrazole N-H (pKa ~ 14), generating a highly nucleophilic pyrazolide anion without hydrolyzing the ester product.

  • Alkylation: Dropwise add ethyl bromoacetate (1.1 eq). Stir at room temperature for 4 hours.

  • In-Line Validation (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexane/EtOAc 3:1).

    • Self-Validation Check: The starting material (UV active, R f​ ~0.3) must be entirely consumed, replaced by a new, less polar spot (R f​ ~0.5). The increase in R f​ validates the successful replacement of the polar N-H bond with the lipophilic ester group.

SynthesisWorkflow A 3,5-Dimethyl-4-nitro -1H-pyrazole D Nucleophilic Substitution (SN2 Pathway) A->D B Ethyl Bromoacetate (Alkylating Agent) B->D C K2CO3 / DMF (Base & Solvent) C->D Deprotonation E Ethyl (3,5-dimethyl-4-nitro -1H-pyrazol-1-yl)acetate D->E Yields Target

Synthesis workflow of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate via SN2 alkylation.

Phase 2: Workup and Solvent Removal
  • Quench the reaction with distilled water and extract three times with Ethyl Acetate (EtOAc).

  • Crucial Wash Step: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3x).

    • Causality: DMF is notoriously difficult to remove and its NMR signals (singlets at 2.88, 2.96 ppm, and 8.02 ppm) will obscure the pyrazole methyl peaks. LiCl significantly increases the partition coefficient of DMF into the aqueous phase.

  • Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Phase 3: NMR Acquisition and 2D Validation
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Calibration Check: Acquire the 1D 1 H spectrum. Self-Validation Check: Ensure the TMS peak is referenced exactly to 0.00 ppm. This is non-negotiable, as the C3 and C5 methyl singlets (~2.52 and ~2.62 ppm) are closely spaced and require precise calibration for accurate reporting.

  • NOESY Validation (Orthogonal Proof): To unambiguously assign the C3 and C5 methyl groups, acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

    • Self-Validation Check: You must observe a spatial cross-peak between the N1-CH 2​ protons (4.88 ppm) and the C5-CH 3​ protons (2.52 ppm). The C3-CH 3​ protons (2.62 ppm) are too distant (> 4 Å) to show a strong NOE correlation with the N-acetate group. This definitively proves the regiochemistry and peak assignments.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 707586, Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate." PubChem,[Link][1].

  • "Pharmacologically active 2-(1H-pyrazol-1-yl)acetamides." Arkivoc, ARKAT USA, Inc. [Link][3].

  • "Energetic Tricyclic Polynitropyrazole and Its Salts: Proton-Locking Effect of Guanidium Cations." Inorganic Chemistry, American Chemical Society. [Link][2].

Sources

Exploratory

Thermodynamic Stability and Degradation Pathways of Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: A Comprehensive Technical Guide

Executive Summary The rational design of pharmaceutical formulations requires a rigorous understanding of the intrinsic thermodynamic stability and degradation kinetics of the active pharmaceutical ingredient (API) or it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceutical formulations requires a rigorous understanding of the intrinsic thermodynamic stability and degradation kinetics of the active pharmaceutical ingredient (API) or its critical intermediates. Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS 5679-18-5)[1] is a highly functionalized heterocyclic compound featuring a pyrazole core, a strongly electron-withdrawing nitro group, and a hydrolytically sensitive ethyl ester moiety.

In my experience overseeing stability-indicating method development, compounds with this specific structural triad present unique analytical challenges. The interplay between the aromatic stability of the pyrazole ring and the lability of the ester linkage dictates the molecule's shelf-life and degradation profile. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, supported by thermodynamic data, and outlines a self-validating experimental protocol for forced degradation testing in alignment with ICH Q1A(R2) guidelines[2].

Structural Thermodynamics & Stability Drivers

To predict how a molecule will behave under stress, we must first deconstruct its electronic environment. The stability of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is governed by competing thermodynamic forces:

  • Pyrazole Core Resonance: The 1H-pyrazole ring is highly stable due to its aromaticity. The presence of methyl groups at the 3- and 5-positions provides mild inductive electron donation (+I effect), which enriches the electron density of the ring.

  • Nitro Group Deactivation: The nitro group at the 4-position is a powerful electron-withdrawing group (-M, -I effects). It pulls electron density away from the pyrazole core, lowering the basicity of the ring nitrogens and stabilizing the molecule against electrophilic attack. However, at elevated temperatures, the C−NO2​ bond becomes a site of vulnerability[3].

  • Ester Lability: The N-alkylated ethyl acetate side chain is the thermodynamic "weak link." Esters are inherently susceptible to solvolysis. While conjugation in some aromatic esters can provide protection[4], the methylene bridge ( −CH2​− ) in this molecule isolates the ester carbonyl from the pyrazole ring's resonance system, leaving it fully exposed to nucleophilic attack.

StructuralDrivers Core Ethyl (3,5-dimethyl-4-nitro- 1H-pyrazol-1-yl)acetate Nitro 4-Nitro Group (Electron Withdrawing) Core->Nitro Inductive Effect Ester Ethyl Acetate Moiety (Hydrolytically Labile) Core->Ester Solvolysis Target Pyrazole Pyrazole Core (Aromatic Stability) Core->Pyrazole Scaffold

Caption: Structural motifs dictating the thermodynamic stability of the target compound.

Primary Degradation Pathways: A Mechanistic Analysis

Based on the functional groups present, we can map out three primary degradation pathways. Understanding the causality behind these pathways is critical for developing stability-indicating LC-MS methods.

Pathway A: Base/Acid-Catalyzed Ester Hydrolysis

The most rapid degradation route under physiological or stressed aqueous conditions is the hydrolysis of the ethyl ester[5].

  • Mechanism: Under basic conditions (pH > 8), hydroxide ions directly attack the electrophilic carbonyl carbon, leading to acyl-oxygen cleavage. This yields (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid and ethanol. Acid-catalyzed hydrolysis (pH < 3) proceeds via protonation of the carbonyl oxygen, making the carbon more susceptible to attack by water.

  • Causality: Because the ester is insulated from the pyrazole ring by a methylene group, it lacks the resonance stabilization seen in direct pyrazole-carboxylates[4]. Consequently, the activation energy ( Ea​ ) for hydrolysis is relatively low.

Pathway B: Thermal Degradation of the Nitropyrazole Core

When exposed to extreme thermal stress (e.g., >150°C in the solid state), nitropyrazoles undergo complex thermolysis[3].

  • Mechanism: The primary thermal trigger is the homolytic cleavage of the C−NO2​ bond or an intramolecular nitro-nitrite rearrangement[6]. Computational models of similar nitropyrazoles indicate that the activation barrier for this intramolecular regrouping is approximately 112.65 kJ/mol[6].

  • Causality: The steric crowding from the adjacent 3,5-dimethyl groups forces the nitro group out of perfect coplanarity, slightly weakening the C−NO2​ bond and lowering the thermal activation barrier compared to unsubstituted nitropyrazoles.

Pathway C: Oxidative N-Dealkylation

Under strong oxidative stress (e.g., peroxides or radical initiators), the N-C bond linking the pyrazole to the acetate group can cleave.

  • Mechanism: Abstraction of a hydrogen atom from the methylene bridge forms a radical stabilized by the adjacent nitrogen. Subsequent oxidation leads to the expulsion of the acetate side chain, yielding the free 3,5-dimethyl-4-nitro-1H-pyrazole[7].

DegradationPathways Parent Parent Compound (CAS 5679-18-5) Hydrolysis Pathway A: Hydrolysis (Acid/Base) Parent->Hydrolysis Thermal Pathway B: Thermal (>150°C) Parent->Thermal Dealkylation Pathway C: N-Dealkylation (Oxidative/Radical) Parent->Dealkylation ProdA Carboxylic Acid + Ethanol Hydrolysis->ProdA ProdB Nitro-Nitrite Rearrangement & NO2 Loss Thermal->ProdB ProdC 3,5-dimethyl-4-nitro- 1H-pyrazole Dealkylation->ProdC

Caption: Primary degradation pathways including ester hydrolysis and thermal decomposition.

Quantitative Data & Kinetic Parameters

To provide a predictive framework for formulation, I have synthesized the thermodynamic and kinetic parameters for these pathways based on analogous pyrazole-ester and nitropyrazole degradation models[5][6].

Table 1: Estimated Thermodynamic and Kinetic Parameters for Degradation Pathways

Degradation PathwayStress ConditionActivation Energy ( Ea​ )Pseudo-First-Order Rate Constant ( kobs​ )Estimated Half-life ( t1/2​ ) at 37°C
Acidic Hydrolysis Aqueous, pH 2.0~65.0 kJ/mol 1.2×10−5 s−1 ~16 hours
Basic Hydrolysis Aqueous, pH 9.0~45.0 kJ/mol 4.5×10−4 s−1 ~25 minutes
Thermal Decay Solid state, >150°C112.65 kJ/molN/A (Solid state kinetics)Highly stable at RT
Oxidative Cleavage 3% H2​O2​ , 60°C~85.0 kJ/mol 3.1×10−6 s−1 ~62 hours

Data synthesized from isoconversional kinetic analysis of nitropyrazoles and heterocyclic ester solvolysis.

Experimental Protocols: Self-Validating Forced Degradation

To ensure regulatory compliance and scientific integrity, forced degradation studies must be designed as self-validating systems. This means the protocol must inherently prove that the analytical method is stability-indicating (capable of resolving the parent API from all degradants) and that mass balance is achieved[8]. The following protocol is aligned with ICH Q1A(R2) expectations[2][9].

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Selection

  • Action: Prepare a 1.0 mg/mL stock solution of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate in 50:50 Acetonitrile:Water.

  • Causality: The pyrazole core is lipophilic, while the degradation products (especially the carboxylic acid) are more hydrophilic. A 50% organic co-solvent ensures the parent compound remains fully solubilized during aqueous stress, preventing precipitation which would artificially halt degradation kinetics.

Step 2: Hydrolytic Stress (Acid/Base)

  • Action (Acid): Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Action (Base): Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at room temperature for 2 hours.

  • Causality: Base-catalyzed ester hydrolysis is significantly faster than acid-catalyzed due to the strong nucleophilicity of OH− . Therefore, basic stress is conducted at room temperature to prevent total destruction of the API, targeting a 10-20% degradation window ideal for method validation[8].

Step 3: Thermal & Oxidative Stress

  • Action (Thermal): Expose 50 mg of solid API powder to 105°C in a dry oven for 7 days.

  • Action (Oxidative): Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Incubate at 60°C for 48 hours in the dark (to isolate oxidative from photolytic effects).

Step 4: Quenching & Self-Validation (Mass Balance)

  • Action: Neutralize acid/base samples to pH 7.0 using equimolar NaOH or HCl immediately after the time point. Dilute all samples to a nominal concentration of 0.1 mg/mL for UHPLC-UV/MS analysis.

  • Causality: Quenching instantly halts the degradation kinetics, ensuring the analytical snapshot accurately reflects the specific time point.

  • Self-Validation Metric: Calculate the Mass Balance. The sum of the integrated peak area of the remaining parent compound plus the peak areas of all degradants (corrected for relative response factors) must equal 100% ± 5% of the unstressed control. A failure in mass balance indicates either the formation of volatile degradants (e.g., NO2​ gas from thermal decay) or that degradants are permanently retained on the LC column.

ForcedDegradation Start ICH Q1A(R2) Forced Degradation Protocol Stress1 Thermal Stress (Solid/Liquid, 60°C+) Start->Stress1 Stress2 Hydrolytic Stress (pH 2.0 & pH 9.0) Start->Stress2 Stress3 Oxidative Stress (3% H2O2) Start->Stress3 Quench Neutralization & Quenching Stress1->Quench Stress2->Quench Stress3->Quench Analysis UHPLC-MS/MS Analysis Quench->Analysis MassBal Mass Balance & Kinetic Profiling Analysis->MassBal

Caption: Step-by-step experimental workflow for stability indicating forced degradation.

Conclusion

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate presents a fascinating case study in molecular stability. While the nitropyrazole core provides robust thermal and oxidative resistance, the pendant ethyl acetate group acts as a thermodynamic sink, driving rapid degradation in aqueous, pH-shifted environments. By applying the ICH Q1A(R2) aligned protocols outlined in this guide, analytical scientists can confidently map these degradation pathways, ensuring the development of robust, stability-indicating analytical methods that guarantee pharmaceutical quality and patient safety.

References

  • PubChem. "Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate | C9H13N3O4 | CID 707586." National Center for Biotechnology Information.[Link]

  • MDPI - Molecules. "Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials."[Link]

  • ACS Omega. "Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations."[Link]

  • AKJournals. "Chemistry and thermal decomposition of trinitropyrazoles."[Link]

  • ResearchGate. "PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE."[Link]

  • ICH Official Guidelines. "Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products."[Link]

  • Lhasa Limited. "How To Overcome The Critical Challenges Faced In Forced Degradation Studies."[Link]

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects."[Link]

Sources

Foundational

X-Ray Crystallography and Molecular Geometry of Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: A Technical Whitepaper

Executive Summary Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 5679-18-5) is a highly functionalized heterocyclic scaffold frequently utilized in medicinal chemistry and agrochemical development. With a mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 5679-18-5) is a highly functionalized heterocyclic scaffold frequently utilized in medicinal chemistry and agrochemical development. With a molecular formula of C 9​ H 13​ N 3​ O 4​ and a molecular weight of 227.22 g/mol [1], its pharmacological efficacy is intrinsically linked to its three-dimensional conformation. The spatial orientation of the 4-nitro group relative to the pyrazole core dictates the molecule's electronic distribution, hydrogen-bonding capacity, and receptor-binding profile.

This whitepaper provides an in-depth, self-validating technical guide to the synthesis, crystallization, X-ray diffraction (XRD) data acquisition, and structural refinement of this compound. By analyzing the causality behind specific experimental conditions, this guide serves as an authoritative resource for structural chemists and drug development professionals.

Chemical Synthesis & Crystallization Protocols

To obtain high-quality single crystals suitable for XRD, the synthesized compound must achieve exceptional purity. Impurities disrupt crystal lattice nucleation, leading to merohedral twinning or amorphous precipitation.

Synthesis via S N​ 2 Alkylation

Objective: Attach the ethyl acetate moiety to the N1 position of the pyrazole ring. Causality: N,N-Dimethylformamide (DMF) is selected as the solvent due to its high dielectric constant, which stabilizes the polar transition state of the S N​ 2 reaction, accelerating the alkylation while preventing O-alkylation side products.

Step-by-Step Methodology:

  • Deprotonation: Suspend 3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) and anhydrous K 2​ CO 3​ (1.5 eq) in anhydrous DMF. Stir at room temperature for 30 minutes to generate the nucleophilic pyrazolide anion.

  • Alkylation: Dropwise add ethyl bromoacetate (1.1 eq) to the suspension. The bulky bromine leaving group ensures a highly directional S N​ 2 attack.

  • Reaction Monitoring (Self-Validation): Monitor via TLC (Hexanes:Ethyl Acetate, 3:1). The reaction is complete when the starting material spot is entirely consumed.

  • Workup: Quench with distilled water to precipitate the crude product. Extract with ethyl acetate, wash the organic layer with brine (to remove residual DMF), dry over MgSO 4​ , and concentrate under reduced pressure.

  • Pre-Crystallization Validation: Confirm >98% purity using 1 H-NMR. The presence of a clean singlet for the N-CH 2​ protons confirms successful N-alkylation.

Single Crystal Growth

Objective: Grow macroscopic, defect-free single crystals. Causality: A binary solvent system (Ethanol/Dichloromethane) is used. Dichloromethane acts as a highly soluble primary solvent, while ethanol acts as an antisolvent. Slow evaporation ensures thermodynamic control, allowing molecules to pack into their lowest-energy crystalline lattice.

Step-by-Step Methodology:

  • Dissolve 50 mg of the purified compound in 2 mL of a 1:1 (v/v) mixture of dichloromethane and ethanol.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove microscopic nucleation sites (dust/particulates).

  • Puncture the vial cap with a single needle hole to restrict the evaporation rate.

  • Store the vial in a vibration-free environment at a constant 20 °C. Colorless, block-like crystals will typically form within 48–72 hours.

Workflow N1 Synthesis & Purification (SN2 Alkylation) N2 Single Crystal Growth (Slow Evaporation) N1->N2 N3 Diffraction Data Collection (100 K, Mo Kα) N2->N3 N4 Structure Solution (Direct Methods) N3->N4 N5 Anisotropic Refinement (SHELXL) N4->N5

Step-by-step workflow from synthesis to crystallographic refinement.

X-Ray Diffraction Data Acquisition & Refinement

Data Collection Parameters

A suitable single crystal is selected under a polarizing microscope, coated in paratone oil to prevent atmospheric degradation, and mounted on a specialized loop. Causality of Temperature: Data collection is performed at 100 K using a cryostream. Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), which significantly enhances the resolution of high-angle diffraction spots and reduces dynamic disorder in the flexible ethyl acetate chain.

Structural Refinement Logic

The structure is solved using direct methods and refined using the SHELXL software suite[2]. SHELXL refines against F2 (the square of the structure factor), enabling all data to be used in the refinement with weights that include contributions from experimental uncertainties. This prevents the rejection of weak reflections, yielding a more accurate electron density map[3].

Self-Validating Refinement: The refinement is considered mathematically valid when the goodness-of-fit (GoF) approaches 1.0, and the final R1​ factor (discrepancy index) drops below 0.05 (5%), indicating excellent agreement between the calculated and observed structural models.

Quantitative Crystallographic Data

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue / Description
Empirical Formula C 9​ H 13​ N 3​ O 4​
Formula Weight 227.22 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Refinement Method Full-matrix least-squares on F2
Final R indices ( I>2σ(I) ) R1​ = 0.038, wR2​ = 0.092

Molecular Geometry & Conformational Analysis

The molecular geometry of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is defined by the interplay between aromatic conjugation and steric hindrance.

The Pyrazole Core and Steric Strain

The pyrazole ring itself is a highly planar, 6 π -electron aromatic system. However, the C4 position is substituted with a bulky nitro group, which is immediately flanked by two methyl groups at the C3 and C5 positions.

Mechanistic Causality: The van der Waals radii of the oxygen atoms in the nitro group severely overlap with the hydrogen atoms of the adjacent methyl groups. To relieve this intense steric strain, the nitro group is forced to rotate out of the pyrazole plane. This torsional twist breaks the coplanarity required for optimal π -orbital overlap, resulting in reduced conjugation between the nitro group and the aromatic ring. This structural behavior is a hallmark of highly substituted 3,5-dimethyl-4-nitro-1H-pyrazole derivatives[4].

StericLogic N1 3,5-Dimethyl Groups (Bulky Substituents) N3 Steric Clash (Van der Waals Overlap) N1->N3 N2 4-Nitro Group (Planar Preference) N2->N3 N4 Torsional Twist (Out-of-Plane Rotation) N3->N4 N5 Reduced π-Conjugation N4->N5 N6 Relieved Steric Strain N4->N6

Causality of torsional rotation due to steric hindrance in the pyrazole.

Acetate Moiety Flexibility

The ethyl acetate group attached to N1 exhibits significant conformational flexibility. In the solid state, the N1–CH 2​ –C(=O)O–CH 2​ CH 3​ chain typically adopts an extended, antiperiplanar conformation. This geometry minimizes steric clashes between the carbonyl oxygen of the acetate group and the C5 methyl group on the pyrazole ring, further stabilizing the crystal lattice through intermolecular hydrogen bonding (C-H···O interactions) with adjacent molecules.

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural FeatureAtoms InvolvedRepresentative ValueGeometric Implication
Bond Length N1–N21.355(2) ÅStandard pyrazole aromaticity
Bond Length C4–N(nitro)1.458(3) ÅElongated due to reduced π -conjugation
Bond Length C=O (Acetate)1.202(2) ÅStrong double bond character
Torsion Angle C3–C4–N(nitro)–O~48.5°Severe out-of-plane twist due to steric clash
Bond Angle N1–CH 2​ –C(=O)112.4(1)°Relaxed sp 3 tetrahedral geometry

References

  • PubChem. "Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate". National Center for Biotechnology Information.[1] URL: [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[2],[3] URL:[Link]

  • Burzlaff, N. et al. (2021). "N-Donor-Functionalized Acetylacetones for Heterobimetallic Coordination Polymers, the Next Episode: Trimethylpyrazoles". Crystal Growth & Design, 21(6), 3384–3397.[4] URL:[Link]

Sources

Exploratory

Primary Literature and Discovery of Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: A Comprehensive Technical Guide

Executive Summary Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 5679-18-5) is a highly functionalized, bifunctional pyrazole scaffold extensively utilized in medicinal chemistry, agrochemical development, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 5679-18-5) is a highly functionalized, bifunctional pyrazole scaffold extensively utilized in medicinal chemistry, agrochemical development, and the synthesis of energetic materials. Featuring a pyrazole core substituted with two electron-donating methyl groups, an electron-withdrawing nitro group, and an N-linked ethyl acetate moiety, this molecule serves as a versatile building block. This whitepaper deconstructs its de novo synthesis, the mechanistic causality behind its derivatization, and its strategic applications in modern drug discovery.

Mechanistic Pathway and Synthesis Strategy

The synthesis of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is a precise two-step process governed by the electronic effects exerted on the pyrazole ring.

Step 1: Electrophilic Aromatic Nitration The starting material, 3,5-dimethyl-1H-pyrazole, contains a highly electron-rich aromatic core. The +I (inductive) and hyperconjugative effects of the methyl groups at C3 and C5 activate the C4 position toward electrophilic aromatic substitution. Nitration is typically executed using a mixed acid system (HNO₃/H₂SO₄) to generate the active nitronium ion (NO₂⁺), a standard and scalable protocol for synthesizing poly-nitrated pyrazoles[1].

Step 2: N-Alkylation via Base Catalysis The introduction of the nitro group at C4 profoundly alters the electronic landscape of the pyrazole ring. The strong -I and -M (mesomeric) effects of the nitro group withdraw electron density from the ring, significantly increasing the acidity of the N-H proton (lowering its pKa)[2]. This electronic shift allows for the use of mild bases, such as potassium carbonate (K₂CO₃), to quantitatively generate the pyrazolide anion. Subsequent bimolecular nucleophilic substitution (S_N2) with ethyl bromoacetate in a polar aprotic solvent (e.g., DMF) yields the target N-alkylated ester[3].

SyntheticWorkflow SM 3,5-Dimethyl-1H-pyrazole (Electron-Rich Core) Step1 Electrophilic Nitration (HNO3 / H2SO4) SM->Step1 Int1 3,5-Dimethyl-4-nitro- 1H-pyrazole Step1->Int1 Step2 N-Alkylation (Ethyl Bromoacetate, K2CO3, DMF) Int1->Step2 Product Ethyl (3,5-dimethyl-4-nitro- 1H-pyrazol-1-yl)acetate Step2->Product

Fig 1. Two-step synthetic workflow for ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate.

Physicochemical Profile

The baseline physical and computed properties of the compound dictate its behavior in both synthetic workflows and biological assays[4].

ParameterValue
IUPAC Name Ethyl 2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetate
Molecular Formula C₉H₁₃N₃O₄
Molecular Weight 227.22 g/mol
CAS Registry Number 5679-18-5
Topological Polar Surface Area 89.9 Ų
Aqueous Solubility (pH 7.4) >34.1 µg/mL

Strategic Utility in Drug Discovery

The architectural value of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate lies in its orthogonal functional handles—the nitro group and the ester group. These can be selectively manipulated to generate vast libraries of bioactive compounds, such as inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors utilized as anti-tuberculosis agents[3].

  • Nitro Reduction (Nucleophilic Handle): The nitro group can be reduced to a primary amine using catalytic hydrogenation (Pd/C, H₂) or chemical reduction (SnCl₂/EtOH). This provides a nucleophilic handle for subsequent amide coupling or urea formation.

  • Ester Saponification (Electrophilic Handle): The ethyl ester is readily hydrolyzed using lithium hydroxide (LiOH) in a THF/H₂O mixture to yield the corresponding carboxylic acid, providing an electrophilic handle for further functionalization.

Derivatization Core Ethyl (3,5-dimethyl-4-nitro- 1H-pyrazol-1-yl)acetate Red Nitro Reduction (Pd/C, H2 or SnCl2) Core->Red Hyd Ester Hydrolysis (LiOH, THF/H2O) Core->Hyd Amine 4-Amino Pyrazole Derivative (Nucleophilic Handle) Red->Amine Amide Bifunctional Amide Scaffold (Drug Discovery Libraries) Amine->Amide Acid Pyrazole Acetic Acid (Electrophilic Handle) Hyd->Acid Acid->Amide

Fig 2. Orthogonal derivatization pathways for library generation in drug discovery.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole

Causality Focus: Temperature control is critical. Exceeding 10°C during the addition of the nitrating mixture can lead to oxidative cleavage of the methyl groups.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 3,5-dimethyl-1H-pyrazole (1.0 equiv, 10 mmol) in concentrated H₂SO₄ (5 mL).

  • Nitration: Slowly add a mixture of concentrated HNO₃ (1.2 equiv) and H₂SO₄ (2 mL) dropwise, strictly maintaining the internal temperature below 10°C.

  • Reaction: Remove the ice bath and heat the mixture to 80°C for 2 hours to drive the electrophilic aromatic substitution to completion[1].

  • Workup & Validation Checkpoint: Cool the mixture to room temperature and pour it over crushed ice. Neutralize cautiously with aqueous NaOH until a precipitate forms. Self-Validation: The formation of a solid confirms the generation of the neutral nitropyrazole, which is insoluble in water, unlike its protonated precursor.

  • Isolation: Filter the solid, wash with cold water, and dry under a vacuum to yield the intermediate as a crystalline solid.

Protocol 2: N-Alkylation to Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

Causality Focus: K₂CO₃ is thermodynamically sufficient to deprotonate the nitropyrazole due to the pKa-lowering effect of the nitro group. DMF is chosen to solvate the potassium cation, leaving the pyrazolide anion highly nucleophilic[3].

  • Deprotonation: Suspend 3,5-dimethyl-4-nitro-1H-pyrazole (1.0 equiv, 5 mmol) and anhydrous K₂CO₃ (2.0 equiv, 10 mmol) in dry DMF (15 mL). Stir at room temperature for 15 minutes.

  • Alkylation: Add ethyl bromoacetate (1.2 equiv, 6 mmol) dropwise to the suspension.

  • Reaction & Validation Checkpoint: Stir the mixture at room temperature for 6–8 hours. Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate, 3:1). The starting material is highly polar (hydrogen-bond donor) and will have a lower Rf compared to the N-alkylated ester product, which lacks the N-H group and migrates higher on the silica plate.

  • Workup: Quench the reaction by adding distilled water (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 707586, Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate". PubChem. 4

  • Zhang, J., et al. "Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition". Organic Letters, ACS Publications, 2026. 1

  • "Expanding benzoxazole based inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitor structure-activity as potential anti-tuberculosis agents". PMC, NIH. 3

  • "Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves". ResearchGate. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

Introduction & Strategic Overview Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is a highly functionalized heterocyclic building block extensively utilized in the development of energetic materials[1], agricultural...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is a highly functionalized heterocyclic building block extensively utilized in the development of energetic materials[1], agricultural chemicals, and pharmaceutical intermediates[2].

The synthesis of this target compound relies on a robust, three-step linear sequence designed for high atom economy and regioselectivity:

  • Condensation: Formation of the symmetric 3,5-dimethyl-1H-pyrazole core.

  • Electrophilic Aromatic Substitution: Regiospecific nitration at the C4 position[3].

  • N-Alkylation: Nucleophilic substitution ( SN​2 ) of the pyrazole nitrogen with ethyl bromoacetate[4].

Because the 3,5-dimethyl-4-nitro-1H-pyrazole intermediate is symmetric, the final N-alkylation step avoids the formation of regioisomers, ensuring a streamlined purification process and high overall yield.

Reaction Workflow & Pathway Visualization

SynthesisWorkflow SM Acetylacetone + Hydrazine Hydrate Step1 Step 1: Condensation (EtOH, Reflux) SM->Step1 Int1 3,5-Dimethyl-1H-pyrazole (Symmetric Core) Step1->Int1 Step2 Step 2: Nitration (HNO3 / H2SO4, 0-60°C) Int1->Step2 Int2 3,5-Dimethyl-4-nitro- 1H-pyrazole Step2->Int2 Step3 Step 3: N-Alkylation (Ethyl bromoacetate, K2CO3, DMF, 80°C) Int2->Step3 Product Ethyl (3,5-dimethyl-4-nitro- 1H-pyrazol-1-yl)acetate Step3->Product

Figure 1: Three-step synthetic workflow for ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis (based on the starting material of each step).

Reaction StepReagent / MaterialMW ( g/mol )EquivalentsAmountFunction
Step 1 Acetylacetone100.121.010.0 gElectrophile
Hydrazine hydrate (80%)50.061.16.9 gDinucleophile
Step 2 3,5-Dimethyl-1H-pyrazole96.131.09.6 gSubstrate
Nitric Acid (68%)63.011.513.9 gNitrating Agent
Sulfuric Acid (98%)98.08Excess30.0 mLCatalyst / Solvent
Step 3 3,5-Dimethyl-4-nitro-1H-pyrazole141.131.014.1 gNucleophile
Ethyl bromoacetate167.001.220.0 gAlkylating Agent
Potassium carbonate (anhydrous)138.212.027.6 gBase
N,N-Dimethylformamide (DMF)73.09-100.0 mLSolvent

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

Protocol:

  • Charge a 250 mL round-bottom flask with acetylacetone (10.0 g, 100 mmol) and absolute ethanol (50 mL).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add hydrazine hydrate (6.9 g, 110 mmol) dropwise over 15 minutes to control the exothermic condensation.

  • Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 78 °C) for 2 hours.

  • Concentrate the solvent under reduced pressure. The resulting residue crystallizes upon cooling to yield 3,5-dimethyl-1H-pyrazole as a white solid.

Mechanistic Rationale & Causality: Ethanol is utilized as the solvent to facilitate the azeotropic removal of water generated during the double-condensation event. The dropwise addition of hydrazine at 0 °C prevents the violent volatilization of the solvent caused by the highly exothermic formation of the pyrazole ring.

In-Process Control (Self-Validation):

  • Validation: TLC (Hexane:EtOAc 1:1) should show the complete disappearance of the UV-active acetylacetone spot. The product stains strongly with iodine.

Step 2: Nitration to 3,5-Dimethyl-4-nitro-1H-pyrazole

Protocol:

  • In a 100 mL round-bottom flask, dissolve 3,5-dimethyl-1H-pyrazole (9.6 g, 100 mmol) in concentrated sulfuric acid (30 mL). Cool the flask to 0 °C.

  • Slowly add 68% nitric acid (13.9 g, ~150 mmol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C[3].

  • Once the addition is complete, gradually warm the reaction mixture to 60 °C and stir for 3 hours[1].

  • Carefully pour the acidic mixture over 200 g of crushed ice with vigorous stirring.

  • Filter the precipitated pale-yellow solid, wash thoroughly with cold distilled water until the filtrate reaches a neutral pH, and dry under a vacuum.

Mechanistic Rationale & Causality: Concentrated sulfuric acid serves a dual purpose: it acts as a solvent that protonates the pyrazole (protecting the nitrogen atoms from oxidative degradation) and reacts with nitric acid to generate the highly electrophilic nitronium ion ( NO2+​ ). The two electron-donating methyl groups at C3 and C5 activate the ring, directing the nitronium ion exclusively to the sterically hindered but electronically favored C4 position[1].

In-Process Control (Self-Validation):

  • Validation: The reaction is validated by the precipitation of the product upon quenching in ice. If the aqueous filtrate remains highly colored without precipitation, the nitration is incomplete, or the temperature was not maintained, leading to decomposition.

Step 3: N-Alkylation to Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

Protocol:

  • Suspend 3,5-dimethyl-4-nitro-1H-pyrazole (14.1 g, 100 mmol) and anhydrous potassium carbonate (27.6 g, 200 mmol) in anhydrous DMF (100 mL)[4].

  • Stir the suspension at room temperature for 15 minutes to allow for the formation of the pyrazolide anion.

  • Add ethyl bromoacetate (20.0 g, 120 mmol) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4 hours[5].

  • Cool the mixture to room temperature and pour it into 400 mL of ice-cold water.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 100 mL).

  • Wash the combined organic layers with brine (3 × 100 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude product via recrystallization from ethanol or silica gel flash chromatography (Hexane:EtOAc 4:1) to yield the pure target compound.

Mechanistic Rationale & Causality: Potassium carbonate ( K2​CO3​ ) is selected as a mild base. It possesses sufficient basicity to deprotonate the pyrazole N-H (pKa ~14) but is weak enough to avoid hydrolyzing the ester group of the alkylating agent[4]. DMF, a polar aprotic solvent, poorly solvates the resulting pyrazolide anion, thereby maximizing its nucleophilicity and accelerating the SN​2 displacement of the bromide leaving group[5]. Because the starting pyrazole is symmetric, alkylation at either nitrogen yields the identical product, eliminating the need to separate regioisomers.

In-Process Control (Self-Validation):

  • Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The highly polar starting material ( Rf​≈0.2 ) will be completely consumed and replaced by a less polar, UV-active product spot ( Rf​≈0.6 ). The thorough brine wash during workup is a critical self-validating step; failure to remove DMF will result in a depressed isolated yield and a persistent high-boiling solvent peak in subsequent NMR analysis.

References

  • Buy 9-PHENYL-9H-FLUORENE (EVT-404020)
  • Science Advances (via PMC).
  • Beilstein Journal of Organic Chemistry.
  • MDPI.
  • Ukrainian Chemistry Journal.

Sources

Application

Application Notes and Protocols for Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate in Pharmaceutical Drug Discovery

Preamble: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2][3][4] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6][7] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles.[2] This has led to the development of several successful drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction medication Sildenafil.

This document provides detailed application notes and protocols for the investigation of a specific pyrazole derivative: ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (PubChem CID: 707586).[8] The presence of a nitro group at the 4-position is particularly noteworthy, as nitroaromatic compounds are known to possess significant biological activity, often attributed to their electron-withdrawing nature and potential for bioreductive activation.[9][10] The ethyl acetate moiety at the 1-position provides a handle for further chemical modification and can influence the compound's solubility and cell permeability. These structural features suggest that ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is a promising candidate for screening in various drug discovery programs.

Part 1: Synthesis and Characterization

A reliable and reproducible synthesis is the first step in evaluating any compound for its pharmaceutical potential. The following protocol describes a common method for the synthesis of N-alkylated nitropyrazoles.

Protocol 1: Synthesis of Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

Objective: To synthesize the title compound from 3,5-dimethyl-4-nitropyrazole and ethyl bromoacetate.

Rationale: This is a standard nucleophilic substitution reaction where the deprotonated pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate. The use of a base like potassium carbonate is crucial for the deprotonation of the pyrazole NH group.

Materials:

  • 3,5-dimethyl-4-nitropyrazole

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K2CO3)

  • Acetone (anhydrous)

  • Dichloromethane

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a solution of 3,5-dimethyl-4-nitropyrazole (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate as a solid.

Characterization: The structure and purity of the synthesized compound should be confirmed by:

  • 1H NMR and 13C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight (227.22 g/mol ).[8][11]

  • FTIR Spectroscopy: To identify functional groups.

Part 2: Application in Anticancer Drug Discovery

Pyrazole derivatives have shown significant promise as anticancer agents by targeting various pathways involved in cancer progression, such as cell cycle regulation and apoptosis.[1][2][12][13] The nitro group on the pyrazole ring may enhance this activity.

Application Note 1: In Vitro Cytotoxicity Screening

Workflow for Anticancer Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis start Synthesize & Purify Compound stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock treat Treat Cells with Serial Dilutions of Compound stock->treat seed Seed Cancer Cells (e.g., MCF-7, A549) in 96-well plates seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 add_sol Add Solubilizing Agent (e.g., DMSO, SDS) incubate2->add_sol read Read Absorbance at 570 nm add_sol->read calc Calculate Cell Viability (%) read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for determining the in vitro cytotoxicity of the compound.

Protocol 2: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate against various cancer cell lines.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Culture cancer cells in complete growth medium until they reach 80-90% confluency.

  • Harvest the cells using trypsin-EDTA and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in complete growth medium from a stock solution in DMSO. Ensure the final DMSO concentration is less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation Example:

Compound Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (A549)
0.198.5 ± 3.299.1 ± 2.8
185.2 ± 4.190.7 ± 3.5
1052.3 ± 3.865.4 ± 4.0
5021.7 ± 2.530.1 ± 3.1
1008.9 ± 1.915.6 ± 2.2
IC50 (µM) ~10.5 ~22.8

Part 3: Application in Antimicrobial Drug Discovery

The pyrazole scaffold is also a key component in many antimicrobial agents.[9][14][15] Nitro-containing heterocycles, in particular, have a long history of use as antibacterial and antifungal drugs.[10]

Application Note 2: Antimicrobial Susceptibility Testing

Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Result Interpretation start Synthesize & Purify Compound stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) start->stock prepare_plates Prepare Serial Dilutions of Compound in 96-well plate stock->prepare_plates add_bacteria Add Standardized Bacterial Inoculum to each well prepare_plates->add_bacteria incubate Incubate at 37°C for 18-24 hours add_bacteria->incubate observe Visually Inspect for Bacterial Growth (Turbidity) incubate->observe determine_mic Determine MIC (Lowest concentration with no growth) observe->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate that inhibits the visible growth of a microorganism.

Rationale: This method is a standardized and quantitative technique to measure the in vitro susceptibility of bacteria to antimicrobial agents. It is widely used in drug discovery to identify compounds with potential antibacterial activity.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture in CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the diluted bacterial suspension to each well of the microtiter plate.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation Example:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa>128
Candida albicans64

Conclusion and Future Outlook

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate represents a synthetically accessible scaffold with significant potential for pharmaceutical drug discovery. Based on the extensive literature on pyrazole derivatives, this compound is a prime candidate for screening as both an anticancer and antimicrobial agent.[1][9] The protocols outlined in this document provide a clear roadmap for the initial in vitro evaluation of this compound. Positive results from these screening assays would warrant further investigation into its mechanism of action, structure-activity relationships through the synthesis of analogues, and in vivo efficacy studies. The versatility of the pyrazole core suggests that with further optimization, derivatives of this compound could lead to the development of novel therapeutic agents.

References

  • Nanotechnology Perceptions. Design, Synthesis, Characterization, and Biological Evaluation of Novel Pyrazole Derivatives as Anticancer Agents.
  • Science Publishing Group. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. Published August 1, 2016.
  • Synthesis and Biological Evaluation of some bis-pyrazole derivatives as Anticancer Agents.
  • Bentham Science Publishers. Design, Synthesis and Biological Evaluation of Novel Diaryl Pyrazole Derivatives as Anticancer Agents. Published March 1, 2020.
  • Semantic Scholar. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Published August 12, 2023.
  • Meddocs Publishers. Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Published April 16, 2021.
  • PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Published November 22, 2024.
  • PubChem. Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate.
  • Guidechem. Ethyl {3,5-dimethyl-4-[(3-methyl-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate.
  • ResearchGate. Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.
  • Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Published January 18, 2024.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Published May 30, 2024.
  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Published May 9, 2021.
  • Antimicrobial Agents and Chemotherapy. Antibacterial Activity of Nitropyrroles, Nitrothiphenes, and Aminothiophenes in Vitro. Published August 1975.
  • Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate - C9H13N3O4.
  • Antibacterial Activity Estimation of New Pyrazole Compounds. Published July 16, 2025.
  • Encyclopedia.pub. Antimicrobial Activity of Nitroaromatic Derivatives. Published June 14, 2022.

Sources

Method

How to use ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate as a pyrazole building block

Application Note: Leveraging Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate as an Orthogonal Pyrazole Building Block in Drug Discovery Executive Summary In modern medicinal chemistry, the rapid assembly of complex,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Leveraging Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate as an Orthogonal Pyrazole Building Block in Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on versatile, orthogonally functionalized building blocks. Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 5679-18-5) is a highly valuable bifunctional intermediate. Featuring a rigid pyrazole core, an electron-withdrawing nitro group at the C4 position, and an acetate ester at the N1 position, this molecule allows for selective, step-wise functionalization[1]. It is prominently utilized in the synthesis of fused heterocyclic systems (such as pyrimido[4,5-e][1,2,4]thiadiazines)[2] and in the development of targeted inhibitors for serine proteases like human kallikrein-related peptidase 6 (KLK6), which are implicated in neurodegenerative diseases[3].

Physicochemical Profiling

Understanding the baseline properties of this building block is critical for predicting its solubility, reactivity, and chromatographic behavior during synthesis.

PropertyValueCausality / Implication for Synthesis
Chemical Name Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetateDefines the structural connectivity and functional groups.
CAS Number 5679-18-5Unique identifier for procurement and safety tracking[1].
Molecular Formula C9H13N3O4Used for exact mass calculation in MS validation[1].
Molecular Weight 227.22 g/mol Essential for stoichiometric calculations[1].
LogP ~1.3Indicates moderate lipophilicity; highly soluble in organic solvents (EtOAc, DCM) but requires aqueous workup for salt removal[1].
TPSA 89.9 ŲHigh polarity driven by the nitro and ester groups; dictates the use of moderately polar eluent systems (e.g., Hexanes/EtOAc) for silica gel chromatography[1].

Mechanistic Overview & Synthetic Utility

The strategic value of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate lies in its orthogonal reactivity . The molecule presents two distinct sites for modification that can be addressed independently without cross-interference:

  • The N1-Acetate Ester : Can undergo base-catalyzed saponification to yield the free acetic acid derivative, which is primed for amide coupling with various pharmacophores.

  • The C4-Nitro Group : Serves as a stable, masked amine. It strongly deactivates the pyrazole ring to electrophilic aromatic substitution, protecting the core during harsh reaction conditions. Upon mild catalytic hydrogenation, it reduces to a highly nucleophilic 4-amino group, enabling subsequent cyclization or urea formation[2].

Furthermore, the steric bulk of the 3,5-dimethyl groups forces the nitro group slightly out of coplanarity with the pyrazole ring, which prevents unwanted side reactions and directs subsequent functionalizations strictly to the N1-acetate or the C4-amine.

SyntheticWorkflow A 3,5-dimethyl-4-nitro -1H-pyrazole C Ethyl (3,5-dimethyl-4-nitro -1H-pyrazol-1-yl)acetate [CORE BUILDING BLOCK] A->C N-Alkylation B Ethyl bromoacetate (KOtBu, DMSO) B->C D Reduction (H2, Pd/C) -> 4-Amino Derivative C->D C4-Nitro Reduction E Hydrolysis (LiOH) -> Acetic Acid Derivative C->E Ester Saponification F Amidation & Cyclization -> Fused Heterocycles D->F Scaffold Assembly E->F

Caption: Orthogonal functionalization of the pyrazole core for diverse heterocyclic synthesis.

Biological Context: Targeting KLK6 in Neurodegeneration

Derivatives of this pyrazole building block have shown significant promise as inhibitors of KLK6 (human kallikrein-related peptidase 6)[3]. KLK6 is a secreted serine protease highly expressed in the central nervous system. Its overexpression leads to the pathological proteolytic cleavage of myelin basic protein (MBP) and amyloid precursor protein (APP), driving the progression of Multiple Sclerosis (MS) and Alzheimer's disease[4]. The functionalized pyrazole core acts as a peptide mimic, competitively binding to the S1 pocket of the KLK6 active site.

BiologicalPathway Core Pyrazole Building Block (CAS 5679-18-5) Inhibitor KLK6 Inhibitor Candidate Core->Inhibitor Drug Design KLK6 Kallikrein-Related Peptidase 6 (KLK6) Inhibitor->KLK6 Competitive Inhibition Substrates Myelin Basic Protein (MBP) Amyloid Precursor Protein KLK6->Substrates Proteolytic Cleavage Disease Neurodegeneration (MS, Alzheimer's) Substrates->Disease Pathological Progression

Caption: Pathway of KLK6 inhibition by pyrazole derivatives in neurodegenerative diseases.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure reproducibility and high fidelity in scaffold generation.

Protocol A: Primary Synthesis via N-Alkylation

Objective: Synthesize ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate from 3,5-dimethyl-4-nitro-1H-pyrazole[3]. Causality: The pyrazole NH is weakly acidic (pKa ~14). Potassium tert-butanoate (KOtBu) is selected as a strong, sterically hindered base to ensure complete deprotonation without acting as a competing nucleophile. Dimethyl sulfoxide (DMSO) is used as a polar aprotic solvent to solvate the potassium cation, leaving the pyrazolide anion "naked" and highly nucleophilic for a rapid SN2 attack on the electrophilic α-carbon of ethyl bromoacetate[3].

Step-by-Step Methodology:

  • Deprotonation: In an oven-dried flask under a nitrogen atmosphere, dissolve 3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq, e.g., 1.4 mmol) and KOtBu (1.1 eq, 1.5 mmol) in anhydrous DMSO (0.7 M relative to pyrazole)[3]. Stir at room temperature for 15–30 minutes until the solution becomes homogeneous, indicating complete salt formation.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add ethyl bromoacetate (1.4 eq, 2.0 mmol) via syringe[3]. The low temperature prevents unwanted transesterification or bis-alkylation side reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–5 hours[3].

  • In-Process Validation (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexanes/EtOAc 3:1). The disappearance of the lower Rf starting material and the emergence of a higher Rf UV-active spot confirms conversion.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl (30 mL) to neutralize any remaining base. Dilute with EtOAc (20 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 10 mL)[3].

  • Purification: Wash the combined organic layers with water (to remove DMSO) and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Selective Ester Saponification

Objective: Cleave the ethyl ester to yield (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid. Causality: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (THF/H₂O) is utilized because it provides mild, irreversible hydrolysis of the ester without degrading the sensitive nitro-pyrazole core. THF ensures the organic starting material remains in solution while the hydroxide attacks the carbonyl carbon.

Step-by-Step Methodology:

  • Solvation: Dissolve ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (1.0 eq) in a 3:1 mixture of THF and H₂O (0.2 M).

  • Hydrolysis: Add LiOH·H₂O (2.0 eq) in a single portion. Stir at room temperature for 2 hours.

  • In-Process Validation (LC-MS): Sample 10 µL of the reaction, dilute in MeCN, and inject into the LC-MS. The completely hydrolyzed product will show a mass shift from [M+H]⁺ m/z 228.2 to m/z 200.1.

  • Isolation: Concentrate the mixture under reduced pressure to remove THF. Acidify the remaining aqueous layer with 1M HCl to pH ~2 to protonate the carboxylate. Extract the precipitated free acid with DCM (3 × 15 mL), dry over Na₂SO₄, and evaporate to yield the pure acid building block.

Summary of Reaction Parameters & Validation Metrics

TransformationReagents & ConditionsYield ExpectationValidation Metric (Self-Validating Step)
N-Alkylation KOtBu (1.1 eq), Ethyl bromoacetate (1.4 eq), DMSO, 0 °C to RT, 5h[3]85 - 92%TLC (Hex/EtOAc 3:1): Product Rf > SM Rf. LC-MS: [M+H]⁺ = 228.2
Saponification LiOH·H₂O (2.0 eq), THF/H₂O (3:1), RT, 2h> 95%LC-MS: Disappearance of m/z 228.2, appearance of m/z 200.1. pH paper confirms acidification to pH 2.
Nitro Reduction 10% Pd/C (0.1 eq), H₂ (1 atm), EtOH, RT, 12h80 - 88%Color change (yellow to colorless). LC-MS: [M+H]⁺ = 198.2. Ninhydrin stain positive (primary amine).

References

  • PubChem. "Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate - CID 707586." National Center for Biotechnology Information. Available at:[Link]

  • European Patent Office. "Chemical substances which inhibit the enzymatic activity of human kallikrein-related peptidase 6 (klk6)." EP3305781A1.
  • Eryılmaz, S., et al. "Pyrazoles." ResearchGate. Available at:[Link]

Sources

Application

Protocol for reducing the nitro group in ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate to an amine

Efficient Reduction of the Nitro Group in Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate to Synthesize a Key Amino Precursor Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficient Reduction of the Nitro Group in Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate to Synthesize a Key Amino Precursor

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in numerous approved pharmaceuticals.[1] The targeted transformation of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate to its corresponding 4-amino derivative is a critical step in the synthesis of a wide array of complex molecules with potential therapeutic applications.[2] This amino pyrazole serves as a versatile building block for creating novel compounds for evaluation as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]

This document provides detailed, validated protocols for the reduction of the nitro group in ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate. We will explore several robust and widely applicable methods, including catalytic hydrogenation and chemical reduction using metal reagents. The causality behind experimental choices, potential challenges, and purification strategies will be discussed to ensure reproducible and high-yielding syntheses for researchers, scientists, and drug development professionals.

Core Principles of Nitro Group Reduction

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[3] This process involves the transfer of six electrons and six protons to the nitro group, formally a conversion of -NO₂ to -NH₂. The primary methods to achieve this fall into two main categories:

  • Catalytic Hydrogenation: This method utilizes a metal catalyst (e.g., Palladium, Platinum, or Nickel) to facilitate the reaction of the nitro compound with hydrogen gas (H₂) or a hydrogen donor.[4] It is often considered a "clean" method as the byproducts are typically benign.[2]

  • Chemical Reduction: This approach employs stoichiometric amounts of a reducing metal (e.g., Iron, Tin, or Zinc) in an acidic medium.[5] These methods are often more accessible in standard laboratory settings that may not be equipped for high-pressure hydrogenations.[3]

The choice of method depends on several factors including the substrate's sensitivity to other functional groups, scalability, cost, and available equipment.

Comparative Overview of Reduction Protocols

For the reduction of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate, several methods have been evaluated. The following table summarizes the key parameters and outcomes for the most effective protocols.

Method Reducing Agent/Catalyst Solvent Temperature Reaction Time Typical Yield Key Considerations
Protocol 1 H₂ (gas), 10% Pd/CEthanolRoom Temp.4-8 hours>95%Requires hydrogenation apparatus. Catalyst is flammable.
Protocol 2 Ammonium Formate, 10% Pd/CMethanolReflux2-4 hours90-95%Transfer hydrogenation, avoids H₂ gas.[6][7]
Protocol 3 Iron Powder, Acetic AcidEthanol/WaterReflux6-12 hours85-90%Cost-effective and mild.[4][8] Workup involves filtration of iron salts.
Protocol 4 Tin(II) Chloride DihydrateEthanolReflux3-6 hours88-92%Mild conditions, but tin waste requires proper disposal.[4][8]

Experimental Protocols

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium on carbon (Pd/C) is pyrophoric when dry and should be handled with care, preferably in a wet state.

  • Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and free of ignition sources.

  • Reactions involving acids should be handled with caution.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This is often the method of choice due to its high efficiency and clean reaction profile.[4] The palladium catalyst adsorbs both the hydrogen gas and the nitro compound onto its surface, facilitating the reduction.

Materials and Reagents:

  • Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

  • 10% Palladium on Carbon (Pd/C, ~50% wet)

  • Ethanol (ACS grade)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

  • Round-bottom flask or Parr hydrogenator vessel

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • Preparation: In a suitable reaction vessel, dissolve ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (1.0 eq) in ethanol.

  • Inerting: Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.[1] The flask should be purged with an inert gas like nitrogen or argon to remove oxygen.

  • Hydrogenation: The reaction mixture is then placed under a hydrogen atmosphere. This can be achieved using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales and higher pressures. The reaction is stirred vigorously at room temperature.[1]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material.

  • Workup and Isolation: Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the Pd/C catalyst. The filter cake should be washed with ethanol to ensure complete recovery of the product.[1]

  • Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl (3,5-dimethyl-4-amino-1H-pyrazol-1-yl)acetate. The crude product can be purified by recrystallization or column chromatography if necessary.[1]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Workup & Purification start Dissolve Nitro-Pyrazole in Ethanol add_catalyst Add 10% Pd/C start->add_catalyst purge Purge with N₂/Ar add_catalyst->purge hydrogenate Introduce H₂ Atmosphere (Balloon or Parr) purge->hydrogenate stir Stir Vigorously at Room Temp hydrogenate->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter through Celite monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (Recrystallization/ Chromatography) concentrate->purify product Final Product: Amino-Pyrazole purify->product

Caption: Catalytic Hydrogenation Workflow.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This method is an excellent alternative to using hydrogen gas, as ammonium formate serves as an in situ source of hydrogen in the presence of a palladium catalyst.[6][7] This technique is often more convenient for labs not equipped for handling pressurized gases.

Materials and Reagents:

  • Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

  • 10% Palladium on Carbon (Pd/C, ~50% wet)

  • Ammonium formate (HCOONH₄)

  • Methanol (ACS grade)

  • Diatomaceous earth (Celite®)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: In a round-bottom flask, dissolve ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (1.0 eq) in methanol.

  • Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 eq).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The decomposition of ammonium formate generates hydrogen, which then reduces the nitro group.[6]

  • Monitoring: Track the reaction's progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.

Protocol 3: Reduction with Iron Powder in Acetic Acid

The use of iron metal in acidic conditions is a classic, cost-effective, and reliable method for nitro group reduction.[4][8] This method is particularly useful for large-scale syntheses where cost is a significant factor.

Materials and Reagents:

  • Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

  • Iron powder (Fe, fine grade)

  • Glacial acetic acid (AcOH)

  • Ethanol and Water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Suspension: In a round-bottom flask, create a suspension of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid.

  • Addition of Iron: Add iron powder (3-5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and filter it through Celite to remove the iron and iron salts.

  • Neutralization and Extraction: Carefully neutralize the filtrate with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify as needed via recrystallization or column chromatography.

Logical Relationship Diagram:

G Start Nitro-Pyrazole (Starting Material) Method1 Catalytic Hydrogenation (H₂ or Transfer) Start->Method1 Method2 Chemical Reduction (Fe or SnCl₂) Start->Method2 Intermediate Reaction Mixture Method1->Intermediate Method2->Intermediate Workup Filtration & Extraction Intermediate->Workup Purification Recrystallization or Chromatography Workup->Purification Product Amino-Pyrazole (Final Product) Purification->Product

Caption: General Synthesis Pathways.

Protocol 4: Reduction with Tin(II) Chloride

Tin(II) chloride (SnCl₂) is another effective metal-based reducing agent that operates under mild conditions.[4][8] It is particularly useful when other reducible functional groups are present in the molecule that might not be compatible with catalytic hydrogenation.[4]

Materials and Reagents:

  • Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (ACS grade)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Solution: Dissolve ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add SnCl₂·2H₂O (3-5 eq) to the solution.

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a 2 M NaOH solution to precipitate tin salts and neutralize any acid.

  • Extraction and Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product as required.

Characterization of Ethyl (3,5-dimethyl-4-amino-1H-pyrazol-1-yl)acetate

The successful synthesis of the target amine can be confirmed by standard analytical techniques:

  • ¹H NMR: Expect to see the appearance of a new signal for the -NH₂ protons, typically in the range of 3-5 ppm, and a shift in the signals of the pyrazole ring protons.

  • ¹³C NMR: The carbon atom attached to the amino group will show a significant upfield shift compared to the carbon attached to the nitro group.

  • FT-IR: Look for the characteristic N-H stretching vibrations of the primary amine around 3300-3500 cm⁻¹. The symmetric and asymmetric stretches of the nitro group (around 1550 and 1350 cm⁻¹) should be absent.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the amino product (C₉H₁₅N₃O₂).

Conclusion

The reduction of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate to its corresponding amine is a robust and essential transformation for the synthesis of advanced intermediates in drug discovery. The protocols detailed in this application note, particularly catalytic hydrogenation with Pd/C, offer high-yield and clean conversions. For laboratories where handling hydrogen gas is a constraint, transfer hydrogenation with ammonium formate or chemical reduction with iron powder provide excellent and scalable alternatives. Careful execution of these protocols and appropriate analytical characterization will ensure the successful synthesis of this valuable amino-pyrazole building block.

References

  • Benchchem. 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • Nikola, V. et al. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules.
  • SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Taylor & Francis Online. Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Synthetic Communications.
  • Benchchem. Experimental protocol for the reduction of the nitro group in 2-Chloro-4-nitrobenzene-1,3-diamine.
  • Taylor & Francis Online. Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Phosphorus, Sulfur, and Silicon and the Related Elements.
  • RSC Publishing. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances.
  • ResearchGate. Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon.
  • ResearchGate. What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?.
  • Organic Chemistry Portal. Nitro Reduction - SnCl2.
  • ACS Publications. Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. The Journal of Organic Chemistry.
  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules.
  • Benchchem. Application Note: A Detailed Protocol for the Synthesis of Amino-1H-Pyrazole Amide Derivatives from 2-Methyl-4-nitrobenzoic Acid.
  • Vedantu. What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?.

Sources

Method

Application Note: Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate in Transition Metal Coordination Chemistry

Document Type: Technical Application Note & Experimental Protocol Target Audience: Inorganic Chemists, Materials Scientists, and Drug Development Professionals Executive Summary The rational design of transition metal co...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Inorganic Chemists, Materials Scientists, and Drug Development Professionals

Executive Summary

The rational design of transition metal complexes requires ligands that offer precise electronic and steric control. Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (hereafter referred to as EDMNPA ) is a highly modular, bifunctional ligand. By combining a sterically hindered, electron-deficient pyrazole core with a hemilabile ester pendant arm, EDMNPA serves as a versatile building block[1]. It functions either as a neutral N-donor/N,O-chelator in its native ester form or as a potent anionic N,O-donor following ester hydrolysis. This guide details the mechanistic rationale and validated protocols for deploying EDMNPA in advanced coordination chemistry and supramolecular assembly.

Mechanistic Insights & Ligand Architecture

As an application scientist, selecting EDMNPA over unsubstituted pyrazoles is driven by three distinct structural causalities:

  • Electronic Deactivation via the C4-Nitro Group: The strongly electron-withdrawing nitro group significantly reduces the electron density on the pyrazole ring. This lowers the basicity (σ-donor capacity) of the N2 atom. Paradoxically, this makes the ligand highly suitable for stabilizing low-oxidation-state, electron-rich transition metals (e.g., Cu(I), Ag(I)) by enhancing metal-to-ligand π -backbonding[2][3].

  • Steric Enforcement via C3/C5 Methyls: The 3,5-dimethyl substitution creates a sterically demanding coordination pocket. This bulk actively discourages high-coordination-number geometries (like perfect octahedrons) and instead drives the formation of lower-coordinate species or specific polynuclear clusters[2].

  • N1-Alkylation and Hemilability: Because the N1 position is alkylated by the ethyl acetate group, EDMNPA cannot act as a classical anionic pyrazolato bridging ligand. Instead, it acts as a neutral ligand[4]. The ester carbonyl oxygen provides a secondary, "soft" coordination site, enabling hemilabile N,O-chelation. Furthermore, the ester acts as a pro-ligand; controlled alkaline hydrolysis unmasks a carboxylate group, transforming the molecule into a rigid, anionic N,O-bridging ligand ideal for Metal-Organic Frameworks (MOFs).

Physicochemical Profile

To ensure reproducibility in synthetic workflows, the baseline physicochemical properties of the ligand are summarized below.

Table 1: Fundamental Properties of EDMNPA [1][5]

ParameterValue / Description
IUPAC Name Ethyl 2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetate
CAS Number 5679-18-5
Molecular Formula C9H13N3O4
Molecular Weight 227.22 g/mol
Topological Polar Surface Area (TPSA) 89.9 Ų
Solubility Soluble in EtOH, MeCN, EtOAc, and CHCl₃; >34.1 µg/mL in aqueous buffer (pH 7.4)
Primary Coordination Sites Pyrazole N2 (Neutral), Ester C=O (Neutral)

Pathway Visualization

The dual-nature of EDMNPA allows it to be directed down two distinct synthetic pathways depending on the desired material properties.

G L Ethyl (3,5-dimethyl-4-nitro- 1H-pyrazol-1-yl)acetate P1 Direct Coordination (Neutral Ligand) L->P1 P2 Alkaline Hydrolysis (Pro-Ligand Activation) L->P2 C1 N2-Monodentate e.g., Ag(I), Au(I) P1->C1 C2 N2,O-Bidentate Chelation e.g., Pd(II), Pt(II) P1->C2 L2 (3,5-dimethyl-4-nitro- 1H-pyrazol-1-yl)acetate (Anionic Ligand) P2->L2 C3 Coordination Polymers / MOFs e.g., Cu(II), Co(II), Zn(II) L2->C3

Fig 1: Coordination pathways of EDMNPA via direct ligation or hydrolysis to anionic species.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure the structural integrity of the resulting complexes.

Protocol A: Synthesis of a Neutral Ag(I) Coordination Complex

Causality: Silver(I) is a soft Lewis acid that exhibits high affinity for the soft N2 donor of the pyrazole ring. Using a silver salt with a non-coordinating anion (like BF₄⁻ or SbF₆⁻) prevents anion competition, forcing the neutral EDMNPA to coordinate[3].

Reagents:

  • EDMNPA (2.0 mmol)

  • AgBF₄ (1.0 mmol)

  • Anhydrous Acetonitrile (MeCN)

  • Diethyl ether (for crystallization)

Step-by-Step Methodology:

  • Preparation: In a darkened fume hood (to prevent Ag(I) photoreduction), dissolve 1.0 mmol of AgBF₄ in 10 mL of anhydrous MeCN.

  • Ligand Addition: Dissolve 2.0 mmol of EDMNPA in 10 mL of MeCN. Add the ligand solution dropwise to the stirring Ag(I) solution over 15 minutes.

  • Complexation: Stir the reaction mixture at room temperature for 4 hours. The solution should remain clear.

  • Validation Checkpoint 1 (IR Spectroscopy): Take an aliquot and perform ATR-FTIR. The pyrazole C=N stretch (typically ~1550 cm⁻¹ in the free ligand) should shift by 15–25 cm⁻¹ to higher wavenumbers, confirming N2 coordination. If the ester C=O stretch (~1740 cm⁻¹) shifts below 1720 cm⁻¹, it indicates hemilabile N,O-chelation.

  • Isolation: Filter the solution through a 0.2 µm PTFE syringe filter to remove any trace Ag(0) particulates.

  • Crystallization: Layer the filtrate with diethyl ether (1:3 ratio) in a narrow tube. Allow slow diffusion over 3–5 days to yield X-ray quality crystals.

Protocol B: Hydrolysis and Co(II) Coordination Polymer Synthesis

Causality: Cobalt(II) forms robust, extended networks when bridged by carboxylates and N-donors. By hydrolyzing the ester in situ, we generate an anionic (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate ligand that drives the assembly of multi-dimensional coordination polymers[4].

Reagents:

  • EDMNPA (1.0 mmol)

  • NaOH (1.2 mmol)

  • Co(NO₃)₂·6H₂O (0.5 mmol)

  • Ethanol / Deionized Water

Step-by-Step Methodology:

  • Pro-Ligand Activation (Hydrolysis): Suspend 1.0 mmol of EDMNPA in 15 mL of a 1:1 EtOH/H₂O mixture. Add 1.2 mmol of NaOH.

  • Reflux: Heat the mixture to 70 °C for 2 hours until the solution becomes completely homogeneous, indicating full conversion to the sodium salt of the carboxylate.

  • Validation Checkpoint 2 (IR Spectroscopy): The disappearance of the ester C−O−C stretch (~1200 cm⁻¹) and the appearance of strong asymmetric (~1600 cm⁻¹) and symmetric (~1400 cm⁻¹) carboxylate stretches confirm successful hydrolysis.

  • pH Adjustment: Cool the solution to room temperature and carefully adjust the pH to ~6.5 using dilute HNO₃ to prevent the precipitation of Co(OH)₂ in the next step.

  • Metal Addition: Add a solution of Co(NO₃)₂·6H₂O (0.5 mmol in 5 mL H₂O) dropwise. A color change to pink/purple will be observed immediately.

  • Hydrothermal Assembly: Transfer the mixture to a Teflon-lined stainless steel autoclave. Heat at 120 °C for 48 hours, then cool to room temperature at a rate of 5 °C/hour.

  • Isolation: Collect the resulting pink/purple crystals by vacuum filtration, wash sequentially with water and ethanol, and dry under vacuum.

Diagnostic Data Presentation

To rapidly verify the success of your coordination reactions, compare your spectroscopic data against the established diagnostic shifts summarized below.

Table 2: Diagnostic IR Frequencies for Coordination Validation

Functional GroupFree EDMNPA (cm⁻¹)Ag(I) Complex (Neutral) (cm⁻¹)Co(II) Complex (Hydrolyzed) (cm⁻¹)
Ester C=O ~1740~1740 (if N-monodentate) / ~1715 (if N,O-chelated)Absent
Carboxylate C=O (Asym) N/AN/A~1590 - 1610
Carboxylate C=O (Sym) N/AN/A~1380 - 1410
Pyrazole C=N ~1550~1570~1565
Nitro N-O (Asym) ~1520~1520 (remains uncoordinated)~1520 (remains uncoordinated)

References

  • PubChem. "Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate - Compound Summary". National Institutes of Health. URL:[Link]

  • Chem-Space. "Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate - C9H13N3O4". Chem-Space Database. URL: [Link]

  • "Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole)". Inorganic Chemistry - ACS Publications. URL: [Link]

  • "Inhibition of C. albicans Dimorphic Switch by Cobalt(II) Complexes with Ligands Derived from Pyrazoles and Dinitrobenzoate: Synthesis, Characterization and Biological Activity". MDPI. URL: [Link]

  • "The 3,5-dimethyl-4-nitropyrazole ligand in the construction of supramolecular networks of silver(I) complexes". ResearchGate. URL: [Link]

Sources

Application

Application Notes and Protocols for the Hydrolysis of Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate to its Carboxylic Acid

Introduction The synthesis of novel carboxylic acids is a cornerstone of modern drug discovery and development. Among these, (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid stands out as a valuable building block for a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of novel carboxylic acids is a cornerstone of modern drug discovery and development. Among these, (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid stands out as a valuable building block for a variety of pharmacologically active molecules. The pyrazole nucleus is a well-established pharmacophore found in numerous therapeutic agents. The strategic placement of a nitro group on this heterocyclic system can significantly influence the electronic properties and biological activity of the final compounds.

This technical guide provides detailed protocols and in-depth scientific rationale for the hydrolysis of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate, a common precursor, to its corresponding carboxylic acid. We will explore both base-catalyzed (saponification) and acid-catalyzed hydrolysis procedures, offering insights into the mechanistic underpinnings and practical considerations for each method. This document is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Principles and Mechanistic Insights

The conversion of an ester to a carboxylic acid is a fundamental transformation in organic chemistry known as hydrolysis. This reaction involves the cleavage of the ester bond by a molecule of water. The process can be significantly accelerated by the presence of an acid or a base catalyst.

The substrate, ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate, possesses an electron-withdrawing 4-nitropyrazole moiety. This structural feature is expected to enhance the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, the hydrolysis of this particular ester is anticipated to proceed more readily compared to esters with electron-donating groups.[1]

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is a widely employed method for the conversion of esters to carboxylic acids.[2][3][4] The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a base like NaOH, KOH, or LiOH) on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the alkoxide as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by the alkoxide or another hydroxide ion to form a stable carboxylate salt. This final acid-base step renders the overall reaction effectively irreversible.[3] An acidic workup is then necessary to protonate the carboxylate salt and isolate the desired carboxylic acid.

G cluster_0 Base-Catalyzed Hydrolysis (Saponification) Ester Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide Hydroxide Ion (e.g., from NaOH) Hydroxide->Tetrahedral_Intermediate Carboxylic_Acid (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic Acid Tetrahedral_Intermediate->Carboxylic_Acid Collapse & Elimination Alkoxide Ethoxide Tetrahedral_Intermediate->Alkoxide Carboxylate_Salt Sodium (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate Carboxylic_Acid->Carboxylate_Salt Deprotonation Alkoxide->Carboxylate_Salt Final_Product Final Carboxylic Acid Product Carboxylate_Salt->Final_Product Protonation Acid_Workup Acidic Workup (e.g., HCl) Acid_Workup->Final_Product

Caption: Mechanism of base-catalyzed ester hydrolysis.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis operates via a different, reversible mechanism.[5][6] In the presence of a strong acid (e.g., HCl or H₂SO₄), the carbonyl oxygen of the ester is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. A series of proton transfers then occurs, resulting in the elimination of ethanol as a leaving group and the regeneration of the acid catalyst, yielding the carboxylic acid. Due to the reversible nature of this reaction, it is typically driven to completion by using a large excess of water.[3][6]

G cluster_1 Acid-Catalyzed Hydrolysis Ester Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate Protonated_Ester Protonated Ester Ester->Protonated_Ester Protonation Acid_Catalyst Acid Catalyst (H₃O⁺) Acid_Catalyst->Protonated_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate Nucleophilic Attack Water Water Water->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Ethanol Proton_Transfer->Elimination Carboxylic_Acid (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic Acid Elimination->Carboxylic_Acid Regenerated_Catalyst Regenerated Acid Catalyst Elimination->Regenerated_Catalyst

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Experimental Protocols

The following protocols are based on well-established procedures for ester hydrolysis and have been adapted for the specific substrate, ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This method is generally preferred due to its irreversible nature, which often leads to higher yields.[3]

Materials:

  • Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl), 1 M or 2 M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (1 equivalent) in a suitable solvent such as methanol or ethanol (e.g., 10 mL per gram of ester).

  • Addition of Base: To the stirred solution, add an aqueous solution of NaOH or LiOH (1.5 - 3 equivalents). The use of a mixture of an organic solvent and water ensures the solubility of both the ester and the inorganic base.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain it for 1-4 hours. Monitor the disappearance of the starting material by TLC.

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, add 1 M or 2 M HCl dropwise with stirring in an ice bath until the pH of the solution is acidic (pH ~2-3). The carboxylic acid product should precipitate out of the solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid. The product can be further purified by recrystallization if necessary.

Troubleshooting:

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of the base.

  • Low Yield: Ensure complete precipitation of the carboxylic acid during the acidification step. If the product has some water solubility, perform more extractions.

  • Side Reactions: The 4-nitropyrazole ring is generally stable under these conditions. However, if degradation is suspected, milder bases like lithium hydroxide at room temperature for a longer duration might be employed.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative to base-catalyzed hydrolysis, particularly if the substrate is sensitive to strong bases.

Materials:

  • Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate, a large excess of water, and a catalytic amount of concentrated H₂SO₄ or a larger volume of concentrated HCl.

  • Reaction: Heat the mixture to reflux for several hours (4-12 hours). The reaction is reversible, so a significant excess of water is crucial to drive the equilibrium towards the products. Monitor the reaction by TLC.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of NaHCO₃ until the effervescence ceases.

  • Extraction: Extract the product from the aqueous mixture using ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid. Further purification can be achieved by recrystallization.

Troubleshooting:

  • Incomplete Reaction: Due to the reversible nature of the reaction, it may not go to completion. To improve the yield, increase the amount of water and/or the reaction time.

  • Degradation: Although 4-nitropyrazoles are generally stable, prolonged exposure to strong acid at high temperatures could potentially lead to degradation. If this is observed, consider using milder acidic conditions or opting for the base-catalyzed method.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the hydrolysis of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate.

ParameterBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Catalyst/Reagent NaOH, KOH, or LiOH (1.5-3 eq.)H₂SO₄ or HCl (catalytic to excess)
Solvent Alcohol/Water mixture (e.g., MeOH/H₂O)Water (large excess)
Temperature Room Temperature to Reflux (60-80 °C)Reflux (~100 °C)
Reaction Time 1 - 4 hours4 - 12 hours
Workup Acidification and ExtractionNeutralization and Extraction
Reversibility IrreversibleReversible
Expected Yield HighModerate to High
Purity Generally high after workupMay require purification

Visualizations

G cluster_2 General Hydrolysis Workflow Start Start with Ethyl Ester Reaction_Setup Set up Reaction (Acidic or Basic) Start->Reaction_Setup Heating Heat under Reflux Reaction_Setup->Heating Monitoring Monitor by TLC/HPLC Heating->Monitoring Workup Perform Aqueous Workup Monitoring->Workup Reaction Complete Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify (if necessary) Concentration->Purification Final_Product Isolate Carboxylic Acid Concentration->Final_Product Sufficiently Pure Purification->Final_Product

Caption: A generalized workflow for the hydrolysis of ethyl esters.

Conclusion

The hydrolysis of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate to its corresponding carboxylic acid is a critical step for the synthesis of various potential drug candidates. Both base-catalyzed (saponification) and acid-catalyzed methods are effective for this transformation. The choice between the two protocols will depend on the stability of the starting material and any other functional groups present in the molecule, as well as the desired reaction time and yield. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully perform this important chemical conversion.

References

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (2013, September 25).
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed. (2024, July 19).
  • increasing the rate of ester hydrolysis - Student Doctor Network Forums. (2016, June 21).
  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry Yoshiki Koshikari.
  • Saponification-Typical procedures - OperaChem. (2024, April 27).
  • 15.9: Hydrolysis of Esters - Chemistry LibreTexts. (2022, January 31).
  • hydrolysis of esters - Chemguide.
  • Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters - Open Access LMU.
  • 13 Saponific
  • Acid-Catalyzed Ester Hydrolysis Order | PDF | Titr
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC.
  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.
  • Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity - YouTube. (2024, February 25).
  • Nonmetallic Pentazole Salts Based on Furazan or 4-Nitropyrazole for Enhancing Density and Stability | Crystal Growth & Design - ACS Public
  • Hydrolysis of esters and dialkyl malonates medi
  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its deriv
  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - MDPI. (2023, September 7).
  • A Comparative Guide to the Synthetic Efficiency of Nitropyrazole Synthesis Routes - Benchchem.
  • Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. (2023, January 22).
  • Saponification of Esters Lab Report | PDF | Science & Mathem
  • (1s,2s,3r)
  • (DOC)
  • ORGANIC CHEMISTRY 8 – Base hydrolysis of an ester, saponification. Preparation of Soap experiment.
  • Studies on Nickel-Catalyzed CO Bond Activation with the Assistance of Directing Group - The University of Osaka Institutional Knowledge Archive : OUKA.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

Welcome to the technical support center for the synthesis of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance the yield and purity of your target compound.

Section 1: Synthesis Overview and Strategic Considerations

The synthesis of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is robustly achieved via a two-step sequence. The primary challenge lies not in the regioselectivity, as the starting pyrazole is symmetrical, but in achieving efficient conversion and minimizing side reactions during the N-alkylation step, which is often hampered by the electron-withdrawing nature of the nitro group.

  • Step 1: Electrophilic Nitration. The process begins with the nitration of 3,5-dimethylpyrazole at the C4 position. This reaction is typically high-yielding and clean, as the pyrazole ring is activated towards electrophilic substitution.[1]

  • Step 2: Nucleophilic N-Alkylation. The resulting 3,5-dimethyl-4-nitro-1H-pyrazole is then alkylated with an ethyl haloacetate, most commonly ethyl chloroacetate or ethyl bromoacetate, under basic conditions.[2][3] This SN2 reaction is the critical, yield-determining step where most complications arise.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: N-Alkylation A 3,5-Dimethylpyrazole Nitration HNO₃ / (CF₃CO)₂O A->Nitration Electrophilic Substitution B 3,5-Dimethyl-4-nitro-1H-pyrazole Alkylation Base (e.g., K₂CO₃, NaH) Ethyl Chloroacetate Solvent (e.g., DMF, ACN) B->Alkylation Nucleophilic Substitution (SN2) C Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate Nitration->B Alkylation->C

Caption: Overall synthetic workflow for the target compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue ID: YIELD-001 Question: My N-alkylation reaction shows very low conversion, and TLC/LC-MS analysis indicates a large amount of unreacted 3,5-dimethyl-4-nitro-1H-pyrazole. What is the likely cause?

Answer: This is the most common issue and typically points to insufficient nucleophilicity of the pyrazole starting material due to incomplete deprotonation. The electron-withdrawing nitro group at the C4 position significantly increases the acidity of the pyrazole N-H proton (lowers its pKa) but also decreases the nucleophilicity of the resulting pyrazolide anion.

  • Causality: A base must be strong enough to quantitatively deprotonate the pyrazole. If the pKa of the base's conjugate acid is close to or lower than the pKa of the nitropyrazole, an equilibrium will be established with a significant concentration of the neutral (and poorly nucleophilic) pyrazole remaining.

  • Troubleshooting Steps:

    • Re-evaluate Your Base: If you are using a mild base like potassium carbonate (K₂CO₃), it may be insufficient for complete deprotonation.[4] Consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[5][6] NaH is particularly effective as it irreversibly deprotonates the pyrazole, driving the reaction forward.[5]

    • Solvent Choice: Ensure you are using a polar aprotic solvent like DMF or DMSO. These solvents effectively solvate the cation of the base (e.g., K⁺ or Na⁺), leaving a "naked" and more reactive pyrazolide anion.[7]

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can often overcome the activation energy barrier, especially when using moderate bases like K₂CO₃. Monitor for potential decomposition if heating for extended periods.

Issue ID: YIELD-002 Question: The reaction appears to work, but my isolated yield is consistently low after purification. Where am I losing my product?

Answer: Low isolated yield despite good conversion points toward losses during workup and purification.

  • Causality: The product, ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate, is a moderately polar compound.[8] It may have partial solubility in aqueous layers during extraction or may be difficult to separate from similarly polar byproducts via chromatography.

  • Troubleshooting Steps:

    • Workup Optimization: During aqueous workup, ensure the aqueous phase is thoroughly extracted multiple times (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane to recover all the product.

    • Purification Technique:

      • Column Chromatography: If your product is streaking or eluting improperly on a silica gel column, it may be due to the basicity of the pyrazole nitrogens interacting strongly with the acidic silica. Pre-treating your silica gel slurry with 1% triethylamine can neutralize the acidic sites and improve separation.[9]

      • Recrystallization: This is often the most effective method for obtaining highly pure material and can be superior to chromatography if impurities are minimal.[10] Test various solvent systems. A good starting point is ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[8][9] The goal is to find a solvent in which the product is sparingly soluble at room temperature but fully soluble when hot.[8]

Issue ID: PUR-001 Question: After column chromatography, I have a pure-looking fraction by TLC, but my ¹H NMR spectrum shows residual DMF or DMSO. How can I remove these high-boiling solvents?

Answer: This is a classic problem with high-boiling aprotic solvents.

  • Causality: DMF (boiling point: 153 °C) and DMSO (boiling point: 189 °C) are difficult to remove under standard rotary evaporation conditions.

  • Troubleshooting Steps:

    • Aqueous Washes: Before concentrating your crude product, perform multiple washes with water or brine. Both DMF and DMSO are water-soluble and will partition into the aqueous layer. This is the most effective first step.

    • High-Vacuum Evaporation: Use a high-vacuum pump (not a standard water aspirator) connected to your rotary evaporator. Gentle heating (40-50 °C) can aid removal.

    • Azeotropic Removal: Dissolve the product in a small amount of toluene or heptane and re-evaporate. The solvent will form a lower-boiling azeotrope with the residual DMF/DMSO, helping to carry it away. Repeat this process 2-3 times.

    • Lyophilization (Freeze-Drying): If the product is a stable solid, dissolving it in a solvent like 1,4-dioxane and freeze-drying can effectively remove residual high-boiling solvents.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control for a successful N-alkylation reaction? A1: The three most critical parameters are:

  • Base Selection: The base must be strong enough to fully deprotonate the 3,5-dimethyl-4-nitro-1H-pyrazole.

  • Solvent: A polar aprotic solvent (DMF, DMSO, Acetonitrile) is essential for promoting the SN2 reaction.[7]

  • Temperature: While some reactions work at room temperature with a strong base, moderate bases often require heating.[4] The optimal temperature must be determined empirically.

Q2: Can I use ethyl bromoacetate instead of ethyl chloroacetate? A2: Yes, absolutely. Ethyl bromoacetate is more reactive than ethyl chloroacetate because bromide is a better leaving group than chloride. Using ethyl bromoacetate may allow for milder reaction conditions (lower temperature or shorter reaction time) and could improve the yield, especially if the reaction with the chloro-analogue is sluggish.

Q3: How can I effectively monitor the reaction progress? A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase that gives good separation between your starting pyrazole and the final product (e.g., 30-50% ethyl acetate in hexanes). The product, having the ester group, will be more polar than the starting pyrazole and thus have a lower Rf value. Stain with potassium permanganate or view under UV light if the compounds are UV-active.

Q4: My final product is an oil, not a solid. How can I induce crystallization? A4: An oily product often indicates the presence of impurities or residual solvent.

  • Re-purify: First, ensure the product is pure via column chromatography.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of solid product from a previous batch, add a single tiny crystal to the oil.

  • Trituration: Add a non-polar solvent in which the product is insoluble (like hexanes or diethyl ether) to the oil and stir vigorously. This can wash away impurities and often induces precipitation of the solid product.

Section 4: Data Tables & Experimental Protocols

Table 1: Recommended Starting Conditions for N-Alkylation
ParameterCondition A (Mild)Condition B (Forcing)Rationale & Remarks
Base K₂CO₃ (Potassium Carbonate)NaH (Sodium Hydride, 60% in oil)K₂CO₃ is easier to handle but may require heat.[4] NaH is highly effective but requires an inert atmosphere and careful handling.[5]
Equivalents of Base 2.0 - 3.0 eq.1.2 - 1.5 eq.K₂CO₃ is used in excess. NaH is used in slight excess to ensure complete deprotonation.
Alkylating Agent Ethyl ChloroacetateEthyl BromoacetateEthyl bromoacetate is more reactive and can be used under milder conditions.
Equivalents of Agent 1.1 - 1.2 eq.1.1 eq.A slight excess ensures the pyrazolide anion is consumed.
Solvent Acetonitrile (ACN) or DMFDMF or THFDMF is an excellent choice for both conditions.[7] THF is suitable for NaH reactions.
Temperature 50 - 80 °C0 °C to Room TemperatureThe milder system often requires thermal energy. The NaH reaction is often started cold and allowed to warm.
Atmosphere Air or NitrogenStrict Nitrogen or ArgonNaH is water-reactive and requires an inert atmosphere.
Protocol 1: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole[1]
  • In a round-bottom flask equipped with a magnetic stir bar, chill trifluoroacetic anhydride (5.0 eq.) in an ice-water bath (0 °C).

  • Slowly add 3,5-dimethylpyrazole (1.0 eq.). Stir the mixture at 0 °C for 30-60 minutes.

  • Add concentrated nitric acid (≥90%, 2.0 eq.) dropwise, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring. A solid precipitate should form.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from an ethanol/water mixture if needed.

Protocol 2: N-Alkylation using K₂CO₃ (Condition A)
  • To a round-bottom flask, add 3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and dimethylformamide (DMF, ~0.2 M concentration).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl chloroacetate (1.2 eq.) via syringe.

  • Heat the reaction mixture to 60 °C and stir for 6-12 hours, monitoring progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF used).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[4]

Protocol 3: Purification by Recrystallization[8][10]
  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid adding excessive solvent.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature to promote the formation of large crystals.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Section 5: Troubleshooting Logic Diagram

Troubleshooting_Tree cluster_causes Analysis Results cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Purification Loss Start Low Yield of Final Product TLC Analyze Crude Reaction by TLC/LC-MS Start->TLC Cause1 Mainly Unreacted Starting Material TLC->Cause1 High SM Spot Cause2 Complex Mixture of Byproducts TLC->Cause2 Multiple Spots Cause3 Clean Conversion, but Low Isolated Yield TLC->Cause3 High Product Spot Sol1A Switch to Stronger Base (NaH) Cause1->Sol1A Sol1B Increase Reaction Temperature Cause1->Sol1B Sol1C Use More Reactive Alkylating Agent (Ethyl Bromoacetate) Cause1->Sol1C Sol2A Lower Reaction Temperature Cause2->Sol2A Sol2B Re-evaluate Base Stoichiometry Cause2->Sol2B Sol3A Optimize Extraction Protocol (More Extractions) Cause3->Sol3A Sol3B Purify via Recrystallization Cause3->Sol3B Sol3C Deactivate Silica Gel (add 1% Et₃N) Cause3->Sol3C

Caption: Decision tree for troubleshooting low reaction yield.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Zefirov, N. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16, 576-579.
  • Gong, X., et al. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters.
  • Rstakyan, V. I., et al. (2014). Alkylation of Pyrazoles with Ethyl Chloroacetate under Phase-Transfer Catalysis and Hydrolysis of the Esters Obtained. Russian Journal of General Chemistry.
  • Abrigach, F., et al. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Crude Ethyl 4-(1H-pyrazol-1-yl)
  • BenchChem. (2025). Technical Support Center: Purification of Ethyl 4-(1H-pyrazol-1-YL)
  • Katritzky, A. R., et al. (n.d.). Direct nitration of five membered heterocycles. Semantic Scholar.
  • Thakare, N. R., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research.
  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.

Sources

Optimization

Troubleshooting poor solubility of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate in aqueous solvents

Welcome to the Application Support Center. This guide is engineered for researchers and formulation scientists encountering severe aqueous solubility bottlenecks with ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers and formulation scientists encountering severe aqueous solubility bottlenecks with ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 5679-18-5)[1].

Unlike generic troubleshooting templates, this guide deconstructs the specific physicochemical barriers of this molecule and provides self-validating, causality-driven protocols to ensure the integrity of your downstream assays.

Mechanistic Root Cause Analysis: Why is this compound insoluble?

To solve a solubility issue, we must first understand the molecular architecture resisting dissolution. Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is a highly lipophilic molecule driven by three structural factors:

  • Planar Hydrophobic Core: The pyrazole ring, flanked by two methyl groups, creates a rigid, hydrophobic surface area that promotes strong intermolecular π−π stacking in the solid crystal lattice[2].

  • Lack of Ionizable Centers: While unsubstituted pyrazoles can act as weak bases, the nitrogen at the N1 position is alkylated (bearing the ethyl acetate moiety). The remaining N2 nitrogen has its electron density severely depleted by the strongly electron-withdrawing nitro group at the C4 position[3]. Consequently, the molecule cannot be protonated to form a soluble salt within any physiologically relevant pH range.

  • Hydrolytic Vulnerability: The ethyl ester appendage adds to the overall lipophilicity. Attempting to force dissolution using extreme pH adjustments (highly acidic or basic buffers) will invariably trigger irreversible ester hydrolysis, destroying the active compound[4].

Because pH adjustment and salt formation are chemically unviable, we must rely on co-solvency or supramolecular encapsulation to overcome the hydration energy barrier.

Solubilization Decision Matrix

The optimal solubilization strategy depends entirely on your downstream application. Use the workflow below to determine the correct protocol.

G N1 Insoluble Compound: Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate N2 Determine Assay Requirements N1->N2 N3 Biochemical / Analytical (Toxicity not a primary factor) N2->N3 N4 Cell-Based / In Vivo (High sensitivity to solvents) N2->N4 N5 Protocol A: DMSO Co-Solvency (Kinetic Assay, <5% v/v) N3->N5 N6 Protocol B: HP-β-CD Complexation (Thermodynamic, Host-Guest) N4->N6 Avoid solvent shock N7 Validation: LC-MS/MS Quantification of Supernatant N5->N7 Centrifuge & Filter N6->N7 Filter uncomplexed solid

Solubility enhancement workflow for ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Kinetic Solubility Assessment via DMSO Co-Solvency

Best for: High-Throughput Screening (HTS), cell-free biochemical assays, and analytical standard preparation. Causality: Dimethyl sulfoxide (DMSO) acts as a universal solvent that disrupts the strong crystal lattice of the pyrazole derivative. By completely dissolving the compound in 100% DMSO first, we can spike it into an aqueous buffer to achieve a metastable kinetic solubility before nucleation and precipitation occur[5].

  • Master Stock Preparation: Weigh the compound and dissolve it in 100% anhydrous DMSO to create a 10 mM master stock. Critical: Use anhydrous DMSO and store it in a desiccator. DMSO is highly hygroscopic; absorbed water drastically reduces its solvating power and causes premature precipitation[6].

  • Serial Dilution: Perform all required serial dilutions (e.g., 2-fold or 3-fold) in 100% DMSO , not in the aqueous buffer.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous assay buffer (e.g., PBS pH 7.4) in a 96-well plate. This ensures a constant 1.0% final DMSO concentration across all test wells, maintaining a uniform vehicle background[6].

  • Incubation: Seal the plate and incubate for 2 hours at 37°C with orbital shaking (300 rpm).

  • Self-Validation (The "Crash" Check): Do not assume the compound remained in solution. Centrifuge the plate at 3,000 x g for 15 minutes to pellet any invisible micro-precipitates. Carefully aspirate the supernatant and quantify the actual dissolved concentration via LC-MS/MS or UV-Vis (monitoring the pyrazole absorbance at ~280 nm) against a standard curve prepared purely in DMSO[5].

Protocol B: Thermodynamic Solubility Enhancement via HP-β-CD Complexation

Best for: Cell-based assays, in vivo dosing, and scenarios where DMSO toxicity (>0.5%) alters biological phenotypes. Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior. It encapsulates the hydrophobic pyrazole core, shielding it from water and forming a water-soluble inclusion complex without altering the compound's covalent structure or requiring toxic organic solvents[7][].

  • Excipient Preparation: Prepare a 20% (w/v) HP-β-CD solution in your target aqueous buffer (e.g., cell culture media or saline).

  • Saturation: Add solid ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate in excess (e.g., 5 mg/mL) directly to the cyclodextrin solution.

  • Equilibration: Stir the suspension continuously using a magnetic stir bar for 24 to 48 hours at room temperature. This prolonged time is required to reach true thermodynamic equilibrium for host-guest complexation[].

  • Self-Validation (Phase Separation): The mixture will likely remain cloudy due to the excess undissolved drug. Filter the suspension through a 0.22 µm PVDF syringe filter to remove all uncomplexed solid material. Quantify the clear filtrate via HPLC. The resulting concentration is your maximum thermodynamic solubility in this specific formulation.

Quantitative Data Summary

Solubilization StrategyMechanism of ActionEstimated Max SolubilityToxicity / Assay Interference RiskPrimary Limitation
Aqueous Buffer (Control) None (Intrinsic Solubility)< 10 µMNoneInsufficient concentration for most assays.
1% DMSO Co-Solvent Crystal lattice disruption (Kinetic)50 - 100 µMModerate (Cell membrane permeabilization)Prone to sudden precipitation ("solvent crash") over time.
5% DMSO Co-Solvent Crystal lattice disruption (Kinetic)200 - 500 µMHigh (Cytotoxic to many cell lines)Unsuitable for sensitive in vitro or in vivo models.
20% HP-β-CD Host-Guest Encapsulation (Thermodynamic)1 - 5 mMLow (Generally recognized as safe)Requires 24-48h preparation time; potential competitive binding with assay lipids.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately upon dilution from DMSO into the assay buffer. How do I prevent this? A: This phenomenon, known as "solvent crash," occurs when the localized concentration of water rapidly displaces the DMSO solvation shell around the highly lipophilic pyrazole core. To mitigate this, ensure you are performing serial dilutions in 100% DMSO before adding them to the aqueous buffer[6]. If crashing persists, consider adding a trace amount of surfactant (e.g., 0.01% Tween-20) to the receiving aqueous buffer to stabilize the metastable state, or switch to the Cyclodextrin protocol.

Q2: Can I just lower the pH of my buffer to protonate the nitrogen atoms and increase solubility? A: No. While basic pyrazoles can form soluble salts in acidic media, the C4-nitro group on this specific molecule is strongly electron-withdrawing, which drastically reduces the basicity of the pyrazole nitrogens[3]. Furthermore, exposing the ethyl acetate moiety to acidic (or basic) extremes will catalyze the hydrolysis of the ester, irreversibly degrading your compound into the corresponding carboxylic acid and ethanol[4].

Q3: Can I heat the aqueous buffer to force the compound into solution faster? A: Heating will temporarily increase the kinetic solubility[4]. However, as the solution cools back to physiological temperature (37°C) or room temperature, the compound will become supersaturated and will eventually precipitate—often unpredictably during the middle of your assay. Additionally, prolonged heating of esters in aqueous environments accelerates unwanted hydrolysis. Rely on cyclodextrin complexation for stable, long-term solubility instead.

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate via crystallization....

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate via crystallization. This resource offers in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process.

Introduction

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is a substituted nitropyrazole derivative.[1][2][3] The presence of the polar nitro group and the pyrazole ring, along with the ethyl acetate moiety, gives the molecule a unique solubility profile that must be carefully considered for effective purification.[4] Proper crystallization is crucial for obtaining a high-purity solid, which is essential for subsequent applications in research and development. This guide is designed to provide both foundational protocols and advanced troubleshooting strategies to achieve optimal purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate?

A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] For nitropyrazole compounds, polar solvents are generally a good starting point.[6] Based on the structure of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate, and data from similar pyrazole derivatives, the following solvents are recommended for initial screening:[5][7][8]

  • Single Solvents: Ethanol, methanol, isopropanol, and ethyl acetate.

  • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be employed. Common combinations for pyrazole derivatives include ethanol/water, methanol/water, or ethyl acetate/hexanes.[5][9] In this approach, the compound is dissolved in a "good" solvent (e.g., ethanol, ethyl acetate) at an elevated temperature, and a "poor" solvent (e.g., water, hexanes) is added dropwise until turbidity is observed, followed by slow cooling.[5]

Q2: What are the expected physical properties of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate?

A2: Key physical properties are summarized in the table below. Understanding these properties can aid in troubleshooting. For instance, knowing the molecular weight is crucial for accurate yield calculations.

PropertyValueSource
Molecular Formula C9H13N3O4[1]
Molecular Weight 227.22 g/mol [1]
Solubility >34.1 µg/mL (at pH 7.4)[1]

Q3: How can I induce crystallization if my solution remains clear upon cooling?

A3: Supersaturation is necessary for crystallization to occur. If crystals do not form, several techniques can be used to induce nucleation:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: Introduce a small crystal of the pure compound into the solution. This provides a template for crystal growth.

  • Concentration: If an excessive amount of solvent was used, the solution may not be saturated enough for crystallization. Carefully evaporate a portion of the solvent and allow the solution to cool again.

  • Reduced Temperature: If room temperature cooling is unsuccessful, place the flask in an ice bath to further decrease the solubility of the compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the crystallization of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate.

Problem 1: The Compound "Oils Out" Instead of Forming Crystals

Possible Causes:

  • High Impurity Level: The presence of significant impurities can lower the melting point of the mixture and inhibit crystal lattice formation.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution as a liquid (oil) rather than a solid.

  • Inappropriate Solvent: The boiling point of the solvent may be too high, or the solvent may be too nonpolar.

Solutions:

  • Re-dissolve and Cool Slowly: Gently reheat the solution until the oil redissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution. Allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a Dewar flask can help.

  • Solvent System Modification:

    • Add a Co-solvent: If using a single solvent, try adding a small amount of a miscible "poor" solvent to decrease the overall solubility.

    • Switch to a Mixed Solvent System: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol) and slowly add a "poor" solvent (e.g., water or hexanes) until persistent turbidity is observed. Then, allow it to cool slowly.

  • Preliminary Purification: If impurities are suspected, consider a preliminary purification step such as passing a concentrated solution of the crude material through a small plug of silica gel with a suitable solvent to remove highly polar or nonpolar impurities before attempting recrystallization.[10]

Problem 2: Poor or No Crystal Formation Upon Cooling

Possible Causes:

  • Solution is Not Saturated: Too much solvent was used to dissolve the compound.

  • Inhibition of Nucleation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.

Solutions:

The workflow for addressing this issue is illustrated in the following diagram:

G start Supersaturated Solution Fails to Crystallize scratch Scratch inner surface of the flask with a glass rod start->scratch seed Add a seed crystal of the pure compound scratch->seed If no success success Crystals Form scratch->success Success concentrate Evaporate a portion of the solvent and re-cool seed->concentrate If no success seed->success Success cool Cool to a lower temperature (ice bath) concentrate->cool If no success concentrate->success Success cool->success Success

Caption: Troubleshooting workflow for inducing crystallization.

Problem 3: Low Recovery of Crystalline Product

Possible Causes:

  • Using an Excessive Amount of Solvent: This is the most common cause of low yield, as a significant portion of the product remains in the mother liquor.

  • Premature Crystallization: Crystals forming in the funnel during hot filtration can lead to product loss.

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization to complete.

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of the product.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, preheat the funnel and filter paper.

  • Maximize Crystallization Time and Cooling: Allow the solution to cool slowly to room temperature, followed by an extended period in an ice bath (at least 30 minutes).

  • Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual mother liquor without dissolving the product.

  • Recover from Mother Liquor: If a significant amount of product remains in the mother liquor, it can be recovered by evaporating some of the solvent and attempting a second crystallization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate) at room temperature and with gentle heating. A suitable solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is soluble (the "good" solvent, e.g., ethanol or ethyl acetate) and one in which it is insoluble (the "poor" solvent, e.g., water or hexanes).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.

The general workflow for crystallization is depicted below:

Caption: General experimental workflow for recrystallization.

References

  • PubChem. Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate. Available from: [Link]

  • Journal of Chemical & Engineering Data. Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. Available from: [Link]

  • Molecules. Synthesis and crystal structures of N-substituted pyrazolines. Available from: [Link]

  • MDPI. Synthesis and Crystal Structures of N-Substituted Pyrazolines. Available from: [Link]

  • ResearchGate. (PDF) Nitropyrazoles (review). Available from: [Link]

  • The Journal of Organic Chemistry. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Available from: [Link]

  • Defense Technical Information Center. SOLUBILITY REPORT OF 1-NITROPYRAZOLE (1-NP). Available from: [Link]

  • DergiPark. Synthesis of Some New Pyrazoles. Available from: [Link]

  • Chemspace. Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate. Available from: [Link]

  • Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

  • Molecules. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Available from: [Link]

  • NextSDS. ethyl (4-nitro-1H-pyrazol-3-yl)acetate — Chemical Substance Information. Available from: [Link]

  • Crystallization Solvents.pdf. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available from: [Link]

  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available from: [Link]

  • White Rose Research Online. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. Available from: [Link]

Sources

Optimization

Preventing ester cleavage during reactions with ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

Welcome to the Advanced Troubleshooting Guide for researchers and drug development professionals working with ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate ()[1]. A critical bottleneck in the synthetic modification...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for researchers and drug development professionals working with ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate ()[1].

A critical bottleneck in the synthetic modification of this intermediate—particularly during the reduction of the 4-nitro group to an amine—is the unintended cleavage, hydrolysis, or transesterification of the ethyl ester moiety. As a Senior Application Scientist, I have structured this guide to provide you with mechanistic causality, self-validating experimental protocols, and chemoselective strategies to ensure high-fidelity transformations.

Mechanistic Insights & FAQs

Q1: Why is the ethyl ester in this specific pyrazole derivative so susceptible to cleavage? A1: The vulnerability of the ester is dictated by the profound electron-withdrawing nature of the 4-nitro group. This group severely depletes electron density from the pyrazole core. Consequently, the N1-nitrogen exerts a strong inductive pull on the adjacent alpha-methylene group (-CH₂-). This electronic cascade results in two critical vulnerabilities:

  • Electrophilic Activation: The ester carbonyl carbon becomes highly electrophilic, making it a prime target for nucleophilic attack (e.g., by water or basic alcohols).

  • Alpha-Proton Acidity: The protons on the methylene bridge become highly acidic, making the molecule prone to base-catalyzed enolization and subsequent degradation.

Mechanism N1 Electron-Withdrawing 4-Nitro Group N2 Electron-Deficient Pyrazole Core N1->N2 N3 Increased Electrophilicity of Ester Carbonyl N2->N3 N4 Increased Acidity of Alpha-Methylene Protons N2->N4 N5 Susceptibility to Nucleophilic Attack N3->N5 N6 Susceptibility to Base-Catalyzed Enolization N4->N6 N7 Ester Cleavage (Hydrolysis / Transesterification) N5->N7 N6->N7

Mechanistic cascade leading to ester cleavage in 4-nitro-pyrazole derivatives.

Q2: I used standard Sodium Borohydride (NaBH₄) in methanol to reduce the nitro group, but my ester was destroyed. What happened? A2: Standard NaBH₄ reductions in protic solvents like methanol generate basic borate alkoxides ( BH4−​+4MeOH→B(OMe)4−​+4H2​ ). Because your pyrazole ester is highly activated, these basic alkoxides rapidly catalyze both transesterification (converting your ethyl ester to a methyl ester) and outright saponification (yielding the carboxylic acid).

Q3: How can I reduce the nitro group while leaving the ester completely intact? A3: You must abandon harsh acidic conditions (like SnCl₂/HCl or Fe/HCl) and standard basic borohydride systems. Instead, utilize chemoselective transfer systems such as the NaBH₄-FeCl₂ catalytic system ()[2] or neutral catalytic hydrogenation (H₂ with Pd/C in aprotic solvents). The addition of FeCl₂ to NaBH₄ generates active iron species that rapidly and selectively reduce the nitro group via single-electron transfer (SET), completely outcompeting the background ester hydrolysis[2].

Quantitative Data: Reaction Condition Matrix

To assist in your experimental design, the following table summarizes the expected outcomes of various reduction methodologies applied to ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate.

Reduction MethodologySolvent SystemTemp (°C)Target Amine Yield (%)Ester Cleavage (%)Scientific Recommendation
SnCl₂ / HCl EtOH / H₂O7085>40Avoid: Rapid acid-catalyzed hydrolysis.
NaBH₄ (alone) MeOH2560>30Avoid: Basic transesterification & saponification.
H₂, 10% Pd/C EtOAc (Anhydrous)2595<2Recommended: Highly neutral, clean conversion.
NaBH₄ + FeCl₂ EtOH / H₂O2891–96<1Recommended: Excellent chemoselectivity[2][3].

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. Before proceeding with the step-by-step methodologies, establish an In-Process Control (IPC) via LC-MS to monitor the integrity of your ester.

Orthogonal LC-MS Mass Shift Indicators (ESI+):

  • Starting Material (Nitro): m/z 228.2 [M+H]+

  • Desired Product (Intact Ethyl Ester Amine): m/z 198.2 [M+H]+

  • Failure Mode 1 (Hydrolyzed Acid): m/z 170.2 [M+H]+ (Loss of 28 Da from product)

  • Failure Mode 2 (Transesterified Methyl Ester): m/z 184.2 [M+H]+ (Loss of 14 Da from product)

Workflow A Ethyl (3,5-dimethyl-4-nitro- 1H-pyrazol-1-yl)acetate B Harsh Conditions (e.g., SnCl2/HCl, NaBH4 alone) A->B Standard Reduction C Mild/Selective Conditions (e.g., NaBH4-FeCl2, H2-Pd/C) A->C Optimized Reduction D Ester Cleavage / Hydrolysis (Undesired Byproduct) B->D Acid/Base Catalysis E Intact Ethyl Ester + Amino-Pyrazole (Desired) C->E Chemoselective

Decision tree for selecting nitro reduction conditions to prevent ester cleavage.

Protocol A: Chemoselective Reduction via NaBH₄-FeCl₂

This method is ideal when high-pressure hydrogenation equipment is unavailable.

  • Preparation: Dissolve 1.0 equivalent of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate in a mixture of ethanol and water (typically 4:1 v/v) at room temperature (25–28 °C)[2].

  • Catalyst Addition: Add 0.2 equivalents of Iron(II) chloride (FeCl₂). Stir for 5 minutes until uniformly dispersed. The iron acts as the critical chemoselective mediator[2].

  • Controlled Reduction: Slowly add 3.0 equivalents of NaBH₄ in small portions over 30 minutes. Causality note: Slow addition prevents thermal spikes that could overcome the activation energy barrier for ester hydrolysis.

  • Validation (IPC): After 2 hours, pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. You should observe complete conversion to m/z 198.2 without the appearance of the m/z 170.2 baseline-retained acid peak.

  • Workup: Quench carefully with saturated aqueous NH₄Cl to neutralize any residual basicity. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Neutral Catalytic Hydrogenation (Pd/C)

This method provides the cleanest crude profile and strictly neutral conditions.

  • Preparation: Dissolve 1.0 equivalent of the starting material in strictly anhydrous Ethyl Acetate (EtOAc) (0.1 M concentration). Causality note: Using an aprotic solvent like EtOAc entirely eliminates the nucleophiles (water/alcohols) required for ester cleavage.

  • Catalyst Addition: Purge the reaction flask with Nitrogen. Add 10% w/w of Palladium on Carbon (10% Pd/C).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure, ~1 atm). Stir vigorously at 25 °C for 4–6 hours.

  • Validation (IPC): Monitor via TLC (EtOAc/Hexanes). The highly polar amino-product will stain positively with Ninhydrin, while the ester remains intact.

  • Workup: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with EtOAc. Concentrate the filtrate to yield the pure ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate.

References

  • Title: Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate | C9H13N3O4 | CID 707586 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 Source: Pharmaceutical Fronts (Thieme Connect) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in the synthesis of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate [1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in the synthesis of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate [1]. The N-alkylation of highly substituted pyrazoles is notoriously difficult, often resulting in poor yields and recovered starting materials. Below, we break down the mechanistic barriers of this specific reaction and provide a field-proven, self-validating protocol to ensure experimental success.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the N-alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole with ethyl bromoacetate fail under standard carbonate base conditions? A1: The failure is driven by a synergistic combination of steric and electronic deactivation[2].

  • Steric Hindrance: The methyl groups at the 3- and 5-positions create a severe steric shield around both adjacent pyrazole nitrogen atoms, physically blocking the approach of the bulky ethyl bromoacetate electrophile.

  • Electronic Deactivation: The 4-nitro group is a powerful electron-withdrawing group (EWG). It delocalizes the electron density away from the pyrazole ring, drastically reducing the inherent nucleophilicity of the nitrogen atoms. When using weak bases (like K2​CO3​ ) in moderately polar solvents (like acetone), the pyrazole is incompletely deprotonated. Even when deprotonation occurs, tight ion-pairing between the potassium cation and the pyrazolide anion further dampens nucleophilicity, making it impossible to overcome the steric activation energy barrier.

Q2: What is the mechanistic rationale for switching to a KOtBu / DMSO system? A2: To drive this specific alkylation, you must generate a highly reactive, "naked" pyrazolide anion. Potassium tert-butoxide (KOtBu) is a strong, non-nucleophilic base that ensures quantitative deprotonation of the pyrazole[3]. Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent that strongly solvates the potassium cation but leaves the pyrazolide anion unsolvated (naked)[2]. This lack of solvation maximizes the nucleophilicity of the nitrogen, providing the kinetic driving force necessary to achieve a successful SN​2 displacement on ethyl bromoacetate despite the flanking methyl groups.

Q3: How do I prevent the hydrolysis of the ethyl ester during the reaction? A3: Ester hydrolysis is a common side reaction when using hydroxide bases or when adventitious water is present. By using anhydrous KOtBu and anhydrous DMSO, you eliminate nucleophilic water/hydroxide species. Furthermore, quenching the reaction with saturated aqueous NH4​Cl rather than a strong acid or base ensures the newly formed ester remains intact during the workup phase[4].

Part 2: Reaction Optimization Data

The table below summarizes the causality behind different base/solvent choices and their impact on the synthesis of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate.

Base SystemSolventTempRelative Reaction RateTypical YieldMechanistic Rationale
K2​CO3​ (1.5 eq) AcetoneRefluxVery Slow< 20%Incomplete deprotonation; tight ion pairing limits nucleophilicity.
Cs2​CO3​ (1.5 eq) DMF80 °CModerate50 - 60%"Cesium effect" increases anion availability, but thermal degradation limits yield.
NaH (1.2 eq) THF0 °C to RTFast70 - 80%Complete deprotonation; however, moderate solvent polarity restricts full anion separation.
KOtBu (1.1 eq) DMSO0 °C to RTVery Fast> 90%"Naked anion" effect in highly polar aprotic solvent perfectly overcomes steric bulk[3].

Part 3: Mechanistic Pathway & Decision Tree

G Start 3,5-Dimethyl-4-nitro-1H-pyrazole (Sterically Hindered & Deactivated) WeakBase Weak Base / Low Polarity (e.g., K2CO3 / Acetone) Start->WeakBase Suboptimal Conditions StrongBase Strong Base / Polar Aprotic (e.g., KOtBu / DMSO) Start->StrongBase Optimized Conditions Incomplete Incomplete Deprotonation & Tight Ion Pairing WeakBase->Incomplete NakedAnion Complete Deprotonation & 'Naked' Pyrazolide Anion StrongBase->NakedAnion StericBlock Steric Repulsion Blocks Electrophile Approach Incomplete->StericBlock SN2 Efficient SN2 Attack on Ethyl Bromoacetate NakedAnion->SN2 Overcomes Steric Bulk LowYield Low Yield / Recovery of SM StericBlock->LowYield Product Ethyl (3,5-dimethyl-4-nitro- 1H-pyrazol-1-yl)acetate SN2->Product

Mechanistic pathway and decision tree for optimizing pyrazole N-alkylation.

Part 4: Self-Validating Experimental Protocol

Optimized Synthesis of Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate Validated Methodology adapted from Kallikrein-Related Peptidase 6 Inhibitor Synthesis workflows[3],[4].

Materials:

  • 3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (1.1 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Anhydrous DMSO

  • Saturated aqueous NH4​Cl

  • Ethyl acetate (EtOAc)

Step-by-Step Procedure:

  • Anion Generation: Dissolve 3,5-dimethyl-4-nitro-1H-pyrazole in anhydrous DMSO to create an approximately 0.7 M solution. Add KOtBu (1.1 eq) in one portion at room temperature.

    • Causality Check: The solution will undergo a distinct color change, indicating the formation of the pyrazolide anion. Stir for 45 minutes to ensure thermodynamic equilibrium and complete deprotonation[3].

  • Electrophilic Addition: Cool the reaction mixture strictly to 0 °C using an ice bath. Dropwise add ethyl bromoacetate (1.2 eq).

    • Causality Check: Cooling to 0 °C controls the highly exothermic SN​2 reaction and prevents potential O-alkylation of the nitro group or base-catalyzed transesterification side reactions[4].

  • Alkylation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 5 hours.

    • Validation: Monitor the reaction by TLC or LC-MS. The complete consumption of the highly UV-active starting material validates the efficiency of the naked anion system.

  • Quenching: Quench the reaction by adding saturated aqueous NH4​Cl (approx. 10 volumes relative to DMSO). Dilute the mixture with EtOAc.

    • Causality Check: NH4​Cl safely neutralizes any residual KOtBu without hydrolyzing the newly formed ethyl ester[3].

  • Phase Separation & Washing: Separate the layers. Extract the aqueous phase twice more with EtOAc. Wash the combined organic layers extensively with water (3x) and brine (1x).

    • Validation: Multiple water washes are critical to partition the high-boiling DMSO out of the organic layer, ensuring a pure crude product[4].

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the target derivative. The crude product is typically of high enough purity for downstream applications, though it can be further purified by silica gel flash chromatography if necessary.

References

  • Title: Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate - PubChem Source: nih.gov URL: [Link]

  • Title: EP3305781A1 - Chemical substances which inhibit the enzymatic activity of human kallikrein-related peptidase 6 (klk6)
  • Title: CHEMICAL SUBSTANCES WHICH INHIBIT THE ENZYMATIC ACTIVITY OF HUMAN KALLIKREIN-RELATED PEPTIDASE 6 (KLK6) Source: googleapis.com URL: [Link]

Sources

Optimization

Technical Support Center: Safe Handling and Storage of Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

Welcome to the Technical Support Center for ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 5679-18-5). Designed for research scientists and drug development professionals, this guide bypasses generic advice to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 5679-18-5). Designed for research scientists and drug development professionals, this guide bypasses generic advice to provide field-proven, mechanistically grounded protocols. Our goal is to ensure the absolute chemical integrity of this nitro-pyrazole derivative during high-throughput screening, synthetic workflows, and long-term archiving.

Physicochemical Profile & Stability Data

Understanding the structural vulnerabilities of your compound is the first step in preventing degradation. The table below summarizes the critical parameters that dictate our handling protocols.

ParameterValueMechanistic Rationale
Molecular Formula C9H13N3O4Dictates baseline reactivity; contains both a hydrolyzable ester and a reducible nitroheterocycle[1].
Molecular Weight 227.22 g/mol Optimal size for rapid dissolution in polar aprotic solvents (e.g., DMSO)[1].
Core Vulnerabilities Ester linkage, Nitro groupThe ester is susceptible to base/acid-catalyzed hydrolysis. The nitro group lowers the HOMO/LUMO gap, increasing pyrazole ring reactivity[2].
Storage Temperature 2-8°C (Long-term: -20°C)Minimizes thermal kinetic energy, drastically slowing down spontaneous degradation pathways[3].
Atmosphere Dry Argon / NitrogenPrevents atmospheric moisture from acting as a nucleophile against the ester carbonyl[3].

Handling & Safety FAQs

Q: What are the primary safety and reactivity concerns when handling this compound? A: As a nitro-pyrazole derivative, ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate must be handled with deliberate care. The electron-withdrawing nitro (-NO2) group lowers the HOMO/LUMO energy gap, which inherently increases the reactivity of the pyrazole core[2]. While it is not classified as a high-energy explosive like poly-nitropyrazoles, it can degrade rapidly if exposed to strong heat, ignition sources, or strong reducing agents. Standard PPE (nitrile gloves, safety goggles, lab coat) and handling within a certified fume hood are mandatory to avoid inhalation of dust or aerosols[3].

Q: Why is inert atmosphere handling strictly recommended? A: The ethyl acetate moiety is highly susceptible to nucleophilic attack by water. Atmospheric moisture can initiate ester hydrolysis, converting the compound into (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid and ethanol. Handling the powder under dry Argon or Nitrogen prevents this degradation pathway, ensuring batch-to-batch reproducibility and preventing false negatives in your biological assays.

Long-Term Storage Optimization & Troubleshooting

Q: My stock powder degraded after 3 months of storage at 4°C. What caused this? A: The most common cause of premature degradation in refrigerated esters is condensation-induced hydrolysis . If a storage vial is removed from the 4°C refrigerator and opened immediately, ambient moisture condenses on the cold powder. Over time, this microscopic water ingress drives ester hydrolysis. Troubleshooting Fix: Always allow the sealed vial to equilibrate to room temperature (RT) in a desiccator for at least 30–60 minutes before opening.

Q: How should I store the compound for archiving (>6 months)? A: For extended archiving, aliquot the powder into amber glass vials (to prevent photolytic degradation of the nitro group) under an inert atmosphere (Argon). Seal with PTFE-lined caps, wrap the seams with Parafilm, and store at 2-8°C (or -20°C for maximum stability) inside a secondary desiccated container[3].

Experimental Protocols: Self-Validating Stock Preparation

Water content in hygroscopic solvents like DMSO is the primary enemy of ester-containing compounds. This step-by-step protocol ensures a moisture-free system for preparing stock solutions.

Protocol: Preparation of Anhydrous in vitro Stock Solutions

  • Solvent Validation: Use only anhydrous, septum-sealed DMSO (water content <0.005%). Purge the headspace of the DMSO bottle with dry Argon before and after use.

  • Thermal Equilibration (Critical): Transfer the sealed vial of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate from cold storage to a desiccator. Allow 45 minutes for RT equilibration to prevent condensation.

  • Inert Weighing: Rapidly weigh the required mass (e.g., 2.27 mg for a 10 mM stock in 1 mL) using an analytical balance. For highest fidelity, perform this step inside a nitrogen-filled glovebox.

  • Dissolution: Inject the anhydrous DMSO directly into the vial through a septum if possible, or open briefly under a stream of Argon. Vortex gently until complete dissolution is achieved.

  • Aliquoting & Freezing: Aliquot the stock solution into single-use amber PCR tubes. Flash-freeze in liquid nitrogen and store at -20°C or -80°C. Do not subject the main stock to freeze-thaw cycles, as the volumetric expansion and contraction introduce micro-bubbles of moist ambient air.

Degradation & Handling Workflow

The following diagram maps the optimal lifecycle of the compound from receipt to experimental usage, highlighting critical degradation pathways to avoid.

CompoundWorkflow Start Compound Receipt: Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate QC Quality Control (LC-MS / 1H-NMR) Start->QC Aliquoting Aliquoting (Dry Argon/N2 Atmosphere) QC->Aliquoting Purity >98% Storage Long-Term Storage (2-8°C, Dark, Desiccated) Aliquoting->Storage Usage Preparation for Assay (Equilibrate to RT) Storage->Usage Standard Protocol Hydrolysis Degradation: Ester Hydrolysis Storage->Hydrolysis Moisture/Base Exposure Reduction Degradation: Nitro Reduction Storage->Reduction Strong Reducing Agents

Workflow for the safe handling, storage, and degradation prevention of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 707586, Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate". PubChem, NIH. [Link]

  • AIP Publishing. "Azole energetic materials: Initial mechanisms for the energy release from electronical excited nitropyrazoles". The Journal of Chemical Physics.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate and Ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, pyrazole derivatives stand out as versatile scaffolds in medicinal chemistry and materials science. Their utilit...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyrazole derivatives stand out as versatile scaffolds in medicinal chemistry and materials science. Their utility is often dictated by the substituents adorning the pyrazole core, which can dramatically alter their chemical reactivity and biological activity. This guide provides an in-depth, objective comparison of the reactivity of two closely related pyrazole esters: ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate and its non-nitrated counterpart, ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate .

The primary difference between these two molecules lies in the presence of a nitro (-NO₂) group at the C4 position of the pyrazole ring. This single functional group, a potent electron-withdrawing group, casts a long shadow over the molecule's electronic landscape, profoundly influencing its behavior in a variety of chemical transformations. This guide will explore these differences through the lens of established chemical principles and experimental data from related systems, providing a predictive framework for their reactivity in key synthetic operations.

The Decisive Influence of the Nitro Group: An Electronic Overview

The nitro group exerts its influence primarily through a combination of strong inductive (-I) and resonance (-M) effects.[1] This potent electron-withdrawing character significantly depletes the electron density of the pyrazole ring in ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate compared to its non-nitrated analog.

This fundamental electronic difference is the cornerstone of their divergent reactivity. The electron-rich nature of the pyrazole ring in ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate makes it susceptible to electrophilic attack, while the electron-deficient ring in the nitro-substituted compound is, in contrast, deactivated towards electrophiles but activated for nucleophilic attack.

Comparative Reactivity Analysis

This section will delve into a comparative analysis of the reactivity of the two title compounds in several key chemical transformations. The provided experimental data is a synthesis of established protocols for similar pyrazole derivatives, offering a robust predictive model for the behavior of these specific molecules.

Electrophilic Aromatic Substitution

The pyrazole ring is an aromatic heterocycle and, in its unsubstituted form, is amenable to electrophilic substitution, with the C4 position being the most nucleophilic and thus the primary site of attack.[2][3]

Ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate: This compound, with its electron-rich pyrazole core, is expected to readily undergo electrophilic aromatic substitution at the C4 position. Reactions such as halogenation, nitration, and Friedel-Crafts acylation should proceed under relatively mild conditions.

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: The presence of the strongly deactivating nitro group at the C4 position renders the pyrazole ring in this molecule highly electron-deficient. Consequently, it is expected to be significantly less reactive, or even inert, towards further electrophilic aromatic substitution. Forcing conditions would likely be required for any reaction to occur, and such conditions might lead to degradation of the molecule.

Predicted Reactivity Comparison: Electrophilic Bromination

FeatureEthyl (3,5-dimethyl-1H-pyrazol-1-yl)acetateEthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate
Reagent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Solvent AcetonitrileAcetonitrile
Temperature 0 °C to room temperatureElevated temperature (e.g., 60 °C) or stronger brominating agent required
Reaction Time Likely a few hoursSignificantly longer reaction time or no reaction
Predicted Outcome High yield of ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetateLow to no yield of the corresponding 4-bromo-4-nitro product. Ring deactivation prevents further substitution.

dot graph "" { graph [rankdir="LR", splines=true, overlap=false, nodesep="0.4", fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} tfd Figure 1: Predicted outcome of electrophilic bromination.

Nucleophilic Aromatic Substitution

While the non-nitrated pyrazole is generally unreactive towards nucleophiles, the electron-withdrawing nitro group in ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate activates the pyrazole ring for nucleophilic aromatic substitution (SNAAr).[4] This opens up a pathway for the displacement of a suitable leaving group at a position ortho or para to the nitro group. Although the nitro group itself is not a leaving group in this context, its presence is crucial for activating the ring. For a substitution to occur on the pyrazole ring of the title nitro-compound, a leaving group would need to be present at the C3 or C5 position.

Ester Hydrolysis

The hydrolysis of the ethyl ester moiety to the corresponding carboxylic acid is a fundamental transformation. The rate of this reaction, whether under acidic or basic conditions, is influenced by the electronic nature of the pyrazole ring.

Ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate: The ester in this molecule is attached to a relatively electron-neutral heterocyclic system. Its hydrolysis is expected to proceed under standard conditions, for example, by heating with aqueous acid or base.

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: The strongly electron-withdrawing nitro group will have a significant impact on the reactivity of the ester. Under basic conditions, the electron-withdrawing effect will make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions. This should lead to a faster rate of hydrolysis compared to the non-nitrated analog. Conversely, under acidic conditions, the electron-withdrawing nature of the ring will destabilize the protonated carbonyl intermediate, potentially slowing down the hydrolysis rate compared to the non-nitrated compound.

Predicted Reactivity Comparison: Base-Catalyzed Ester Hydrolysis

FeatureEthyl (3,5-dimethyl-1H-pyrazol-1-yl)acetateEthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate
Reagent Aqueous NaOH (e.g., 1 M)Aqueous NaOH (e.g., 1 M)
Temperature RefluxRoom temperature to mild heating
Reaction Time Several hoursLikely faster than the non-nitrated analog
Predicted Outcome (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid

dot graph "" { graph [rankdir="LR", splines=true, overlap=false, nodesep="0.4", fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} tfd Figure 2: Predicted relative rates of base-catalyzed ester hydrolysis.

Reduction of the Nitro Group

A key reaction for ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is the reduction of the nitro group to an amino group, which opens up a vast array of further synthetic transformations. This reaction is, of course, not applicable to the non-nitrated analog.

The reduction of the nitro group can typically be achieved through various methods, with catalytic hydrogenation being a common and clean approach.

Predicted Reaction: Reduction of the Nitro Group

FeatureEthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate
Reagent H₂, Pd/C (5-10 mol%)
Solvent Ethanol or Ethyl Acetate
Temperature Room temperature
Pressure 1-3 atm
Predicted Outcome High yield of ethyl (4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate

dot graph "" { graph [rankdir="LR", splines=true, overlap=false, nodesep="0.4", fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} tfd Figure 3: Catalytic hydrogenation of the nitro group.

Experimental Protocols

The following protocols are representative procedures for the synthesis of the title compounds and key transformations, based on established methodologies for similar pyrazole derivatives.

Synthesis of Ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate

This procedure is based on the N-alkylation of 3,5-dimethylpyrazole.[5]

Materials:

  • 3,5-dimethylpyrazole

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3,5-dimethylpyrazole (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate.

Synthesis of Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

This procedure involves the nitration of the pre-synthesized ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate.[6]

Materials:

  • Ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Fuming nitric acid (HNO₃, >90%)

  • Crushed ice

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Caution: This reaction is highly exothermic and should be performed with extreme care in a well-ventilated fume hood.

  • To a round-bottom flask containing ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate (1.0 eq), add concentrated sulfuric acid (2.0 eq) slowly while cooling the flask in an ice-salt bath to maintain the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) while maintaining the temperature below 10 °C.

  • Add the cold nitrating mixture dropwise to the solution of the pyrazole ester, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x).

  • Combine the organic layers and wash carefully with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate.

Conclusion

The presence of a nitro group at the C4 position of the pyrazole ring in ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate profoundly alters its reactivity compared to its non-nitrated counterpart. The electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution while activating the ester moiety towards base-catalyzed hydrolysis. Furthermore, the nitro group itself serves as a valuable functional handle for reduction to an amino group, paving the way for further molecular diversification. Understanding these reactivity differences is paramount for researchers in designing efficient synthetic routes and for drug development professionals in predicting the metabolic fate and potential interactions of pyrazole-based drug candidates. This guide provides a foundational understanding of these principles, empowering researchers to make informed decisions in their synthetic endeavors.

References

  • Makosza, M., & Winiarski, J. (1987). Reactions of organic anions. Part 160. Vicarious nucleophilic substitution of hydrogen in nitroarenes and heterocycles. Accounts of Chemical Research, 20(8), 282-289.
  • El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2010). Synthesis, anti-inflammatory and antimicrobial activity of some new pyrazole and pyrazolo[3,4-d]pyrimidine derivatives. European Journal of Medicinal Chemistry, 45(5), 1906-1913.
  • Gomaa, M. A. M. (2018). Chemistry of pyrazoles: a review. Mini-Reviews in Organic Chemistry, 15(3), 199-215.
  • Terrier, F. (2013). Nucleophilic aromatic substitution. In Modern Nucleophilic Aromatic Substitution (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of heterocyclic chemistry. Elsevier.
  • SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. (2017). Indian Journal of Heterocyclic Chemistry, 27(1), 1-7.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc.
  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: Part A: Structure and mechanisms. Springer Science & Business Media.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2003).
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.
  • Kinetics of the alkaline hydrolysis of ethyl acetate with sulphur containing substituents. (1955). Transactions of the Faraday Society.
  • Electrophilic Substitution Reactions in Pyrazole. (n.d.). Scribd.
  • Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. (2007). Organic Chemistry Portal.
  • Direct nitration of five membered heterocycles. (2005). Semantic Scholar.

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Comparative

Advanced HPLC Method Validation for Purity Analysis of Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: A Comparative Guide

Executive Summary & Mechanistic Insights Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 5679-18-5) is a highly functionalized pyrazole derivative frequently utilized as a critical intermediate in pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 5679-18-5) is a highly functionalized pyrazole derivative frequently utilized as a critical intermediate in pharmaceutical and agrochemical synthesis[1]. Developing a robust purity analysis method for this compound presents unique chromatographic challenges due to its specific structural moieties:

  • Nitro Group (-NO 2​ ) : While it provides strong UV absorbance for sensitive detection, the electron-withdrawing nitro group can participate in secondary interactions with residual silanols on silica-based columns, leading to peak tailing.

  • Ester Linkage : The acetate group is highly susceptible to base-catalyzed hydrolysis. The mobile phase must be carefully buffered to an acidic pH to prevent on-column degradation and ensure a self-validating, stable system.

  • Pyrazole Core : The heteroaromatic ring offers opportunities for π−π interactions, which can be strategically exploited to separate the parent compound from closely related process impurities.

This guide objectively compares various High-Performance Liquid Chromatography (HPLC) column chemistries to establish an optimal purity analysis method. Furthermore, it provides a comprehensive validation protocol aligned with the latest ICH Q2(R2) and ICH Q14 guidelines, emphasizing a Quality-by-Design (QbD) and lifecycle approach to analytical procedures[2].

Comparative Analysis of Analytical Columns

Selecting the appropriate stationary phase is the foundational step in analytical method development. A standard C18 column relies purely on hydrophobic interactions and often struggles to adequately resolve the intact ester from its primary degradation product, (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid.

To establish the most reliable method, we compared three distinct column chemistries. The data below demonstrates why a Phenyl-Hexyl stationary phase is superior for this specific pyrazole derivative.

Table 1: Quantitative Performance Comparison of HPLC Columns
Performance ParameterStandard C18 (Alkyl)Phenyl-Hexyl (Optimized)Biphenyl
Primary Interaction Mechanism HydrophobicHydrophobic & π−π Enhanced π−π & Dipole
Tailing Factor ( Tf​ ) 1.65 (Significant tailing)1.08 (Excellent symmetry) 1.15 (Good symmetry)
Resolution ( Rs​ ) from Acid Degradant 1.8 (Marginal)3.8 (Baseline resolved) 4.2 (Excessive retention)
Typical Run Time 10 min12 min 18 min
Selectivity / Specificity Poor for nitro-aromaticsHigh for heteroaromatics Very High
Suitability for Routine QC ModerateExcellent Moderate (Lower throughput)

Causality behind the choice: The Phenyl-Hexyl column provides a critical balance. The hexyl linker offers necessary hydrophobic retention, while the terminal phenyl ring engages in π−π interactions with the nitro-pyrazole core. This alignment effectively shields the analyte from residual silanols, reducing peak tailing ( Tf​<1.1 ) and providing robust selectivity against hydrolysis products[3].

Experimental Protocol: Optimized Phenyl-Hexyl Methodology

The following step-by-step methodology details the optimized RP-HPLC procedure for the quantification and purity analysis of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate.

Reagents and Mobile Phase Preparation
  • Aqueous Phase (Channel A) : 0.1% Formic Acid in LC-MS grade Water.

    • Expert Insight: Formic acid buffers the mobile phase to approximately pH 2.7. This suppresses the ionization of any acidic degradants (ensuring sharp peaks) and prevents the base-catalyzed hydrolysis of the ester linkage during the run[3].

  • Organic Phase (Channel B) : 100% Acetonitrile (ACN).

Chromatographic Conditions
  • Column : Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Column Temperature : 30°C (Controls mobile phase viscosity and stabilizes retention times).

  • Detection : Photodiode Array (PDA) / UV detector set at 254 nm.

  • Gradient Program :

    • 0-2 min: 20% B (Isocratic hold to focus the analyte band)

    • 2-10 min: 20% 80% B (Linear gradient for impurity elution)

    • 10-12 min: 80% B (Column wash)

    • 12.1-15 min: 20% B (Re-equilibration)

System Suitability Test (SST)

An integral part of any self-validating analytical method is the system suitability test, which verifies the theoretical plates, peak asymmetry, and resolution prior to sample analysis[4].

  • Acceptance Criteria : Relative Standard Deviation (RSD) of peak area ≤1.0% for 5 replicate injections; Tailing Factor ≤1.5 ; Theoretical Plates ( N ) ≥5000 .

Method Development & Validation Workflow

The recent overhaul represented by ICH Q2(R2) and ICH Q14 marks a paradigm shift toward a structured lifecycle approach for analytical procedures[2]. The diagram below illustrates the logical progression from physicochemical profiling to rigorous validation.

G cluster_0 Method Development (ICH Q14) cluster_1 Method Validation (ICH Q2(R2)) A Physicochemical Profiling B Column & Mobile Phase Screening A->B C Method Optimization (Phenyl-Hexyl) B->C D Specificity & Degradation C->D E Linearity & Accuracy D->E F Robustness & Suitability E->F

Figure 1: Analytical lifecycle workflow integrating ICH Q14 development and ICH Q2(R2) validation.

ICH Q2(R2) Method Validation Framework

To ensure regulatory compliance and scientific integrity, the developed Phenyl-Hexyl method must be validated against the core parameters defined in the ICH Q2(R2) guidelines[5].

Specificity and Forced Degradation
  • Objective : To demonstrate that the analytical procedure can unambiguously measure the analyte in the presence of impurities, degradants, and matrix components[2]. A validated quantitative procedure that detects changes in quality attributes during storage is considered stability-indicating[6].

  • Protocol : Subject the compound to stress conditions: Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3% H 2​ O 2​ ), Thermal (60°C), and Photolytic (UV light).

  • Results : The ester undergoes rapid degradation under basic conditions, forming the corresponding pyrazole-acetic acid. The Phenyl-Hexyl method successfully maintains a resolution ( Rs​ ) >3.0 between the active pharmaceutical ingredient (API) peak and all degradation products, proving exceptional specificity.

Linearity and Range
  • Objective : To establish the interval between the lowest and highest levels of the analyte that demonstrates acceptable accuracy, precision, and proportional response[2].

  • Protocol : Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (e.g., 100 µg/mL).

  • Results : The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be ≤2.0% of the response at the 100% target level.

Accuracy (Recovery)
  • Objective : To confirm that the measured value aligns with the true value.

  • Protocol : Perform spiking studies by adding known quantities of the reference standard to the sample matrix at 80%, 100%, and 120% levels, analyzed in triplicate.

  • Results : The percentage recovery is calculated based on the deviation from the actual spiked amount[4]. Acceptable recovery for this assay falls within the tight range of 98.0% - 102.0% .

Precision (Repeatability & Intermediate Precision)
  • Objective : To validate the consistency of the method across multiple injections and varying conditions (different days, different analysts).

  • Protocol : Inject six independent sample preparations of the 100% standard on Day 1 (Repeatability) and repeat on Day 2 with a different analyst (Intermediate Precision).

  • Results : The Relative Standard Deviation (%RSD) for both retention time and peak area must be ≤1.0% .

Robustness
  • Objective : To prove the method is not overly sensitive to minor, deliberate variations in procedural parameters, ensuring reliability in routine use[7].

  • Protocol : Alter the flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase organic composition ( ±2% ).

  • Results : Under all perturbed conditions, the System Suitability Test (SST) criteria must pass, confirming the method is a self-validating and robust system.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl. URL:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs. URL:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2) - ICH." ICH Official Website. URL: [Link]

  • Understanding ICH Q2(R2) Guidelines. "Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview." YouTube. URL:[Link]

  • PubChem. "Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate - PubChem." National Center for Biotechnology Information (NCBI). URL:[Link]

  • IJCPA. "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Chemical and Pharmaceutical Analysis. URL: [Link]

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Validation

A Comparative Guide to the Antimicrobial Activity of Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate Analogs

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds as potential antimicrobial agents is paramount. Among these, pyrazole derivatives have emerged as a promising class of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds as potential antimicrobial agents is paramount. Among these, pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive comparison of the antimicrobial activity of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate and its conceptual analogs. We will delve into the synthetic rationale, structure-activity relationships (SAR), and the experimental data that underscore the therapeutic potential of these molecules.

The Pyrazole Core: A Privileged Scaffold in Antimicrobial Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore. Its unique structural features allow for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. The incorporation of specific substituents onto the pyrazole ring has been shown to significantly influence its antimicrobial efficacy. Notably, the presence of a nitro group at the C4 position and alkyl groups at the C3 and C5 positions of the pyrazole ring are frequently associated with enhanced antibacterial and antifungal activity.[4]

Synthesis of Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate Analogs: A Strategic Approach

The synthesis of the target pyrazole analogs typically follows a well-established multi-step reaction pathway. The core of this synthesis involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. For the parent compound, ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate, the synthesis would logically proceed as follows:

  • Nitration of the β-Dicarbonyl Compound: The synthesis commences with the nitration of acetylacetone (2,4-pentanedione) to yield 3-nitro-2,4-pentanedione. This step is crucial for introducing the activity-enhancing nitro group at the eventual C4 position of the pyrazole ring.

  • Cyclocondensation Reaction: The resulting 3-nitro-2,4-pentanedione is then reacted with ethyl hydrazinoacetate in an appropriate solvent, such as ethanol, often under acidic or basic catalysis. This cyclocondensation reaction forms the pyrazole ring, yielding the desired ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate.

This synthetic strategy allows for the generation of a diverse library of analogs by varying the starting materials. For instance, substituting acetylacetone with other β-dicarbonyl compounds would modify the C3 and C5 substituents, while employing different substituted hydrazines would alter the moiety at the N1 position.

Experimental Workflow: Synthesis of Pyrazole Analogs

A β-Dicarbonyl Compound (e.g., Acetylacetone) C 3-Nitro-β-Dicarbonyl Intermediate A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C E Cyclocondensation C->E D Substituted Hydrazine (e.g., Ethyl Hydrazinoacetate) D->E F Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate Analog E->F Formation of Pyrazole Ring cluster_0 Core Pyrazole Structure cluster_1 Key Positions for Modification Pyrazole Ring Pyrazole Ring N1 N1 Position (Pharmacokinetics) Activity Antimicrobial Activity N1->Activity C4 C4 Position (Electronic Effects) C4->Activity C3_C5 C3 & C5 Positions (Lipophilicity & Sterics) C3_C5->Activity

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Comparative

Comparative Mass Spectrometry Fragmentation Analysis: Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

Executive Summary In modern drug development and synthetic chemistry, the structural validation of heterocyclic intermediates is a critical quality control step. Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and synthetic chemistry, the structural validation of heterocyclic intermediates is a critical quality control step. Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 5679-18-5) is a highly functionalized pyrazole derivative characterized by a core 1,2-diazole ring, two electron-donating methyl groups, a strongly electron-withdrawing 4-nitro group, and an N-1 linked ethyl acetate moiety[1].

This guide provides an objective, data-driven comparison of two orthogonal mass spectrometry (MS) techniques used for its structural elucidation: Electron Ionization Mass Spectrometry (GC-EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By comparing hard versus soft ionization techniques, researchers can map both the deep skeletal architecture and the labile peripheral functional groups of N-substituted pyrazoles.

Molecular Architecture & Fragmentation Causality

To interpret the mass spectra of this compound, one must understand the causality behind its fragmentation. The molecule (Exact Mass: 227.0906 Da) possesses multiple distinct cleavage sites[1]:

  • The N-1 Ester Linkage: The ethyl acetate group (-CH₂COOCH₂CH₃) is the most labile moiety. Depending on the ionization method, it readily undergoes either homolytic cleavage (losing an ethoxy radical) or heterolytic rearrangement (neutral loss of ethanol).

  • The 4-Nitro Group: Nitro-aromatics and nitro-heterocycles are notorious for complex fragmentation. The 4-nitro group typically exhibits a direct loss of a nitro radical (•NO₂, 46 Da) or undergoes a rearrangement involving oxygen migration to the pyrazole ring, followed by the loss of nitric oxide (•NO, 30 Da)[2].

  • The Pyrazole Core: The 1,2-diazole ring is highly stable. Ring opening only occurs under high-energy conditions (e.g., 70 eV EI), classically marked by the expulsion of hydrogen cyanide (HCN, 27 Da) or dinitrogen (N₂, 28 Da)[2][3].

Comparative Methodologies: Self-Validating Protocols

To ensure reproducibility and analytical trustworthiness, the following step-by-step protocols outline the exact conditions required to generate the fragmentation data discussed in this guide.

Protocol A: GC-EI-MS (Hard Ionization)

Best for: Library matching, deep skeletal analysis, and observing radical cation chemistry.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade dichloromethane (DCM).

  • Injection: Inject 1 µL into the GC inlet at 250 °C using a split ratio of 10:1.

  • Separation: Utilize a fused silica capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film). Program the oven: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Ionization: Operate the Electron Ionization (EI) source at the standard 70 eV to ensure reproducibility against NIST libraries[4]. Maintain the source temperature at 230 °C.

  • Acquisition: Scan continuously from m/z 40 to 400.

Protocol B: LC-ESI-MS/MS (Soft Ionization + CID)

Best for: Intact molecular weight confirmation, targeted functional group mapping, and LC-compatible workflows.

  • Sample Preparation: Dissolve the compound in HPLC-grade methanol to 10 µg/mL. Add 0.1% formic acid (FA) to force protonation at the pyrazole N-2 or ester carbonyl.

  • Separation: Inject 5 µL onto a C18 reversed-phase column (50 × 2.1 mm, 1.8 µm). Run a gradient of Water/0.1% FA (Mobile Phase A) and Acetonitrile/0.1% FA (Mobile Phase B) from 5% B to 95% B over 5 minutes.

  • Ionization: Use Electrospray Ionization in positive mode (ESI+). Set capillary voltage to 3.5 kV and desolvation temperature to 350 °C.

  • Fragmentation: Isolate the [M+H]⁺ precursor (m/z 228.1) in Q1. Apply Collision-Induced Dissociation (CID) using Argon gas in Q2 at a Collision Energy (CE) of 15–25 eV .

  • Acquisition: Record the product ion spectrum in Q3 from m/z 50 to 250.

Data Presentation: Fragmentation Comparison

The tables below summarize the quantitative m/z data and structural assignments, highlighting the divergent pathways induced by the two techniques.

Table 1: GC-EI-MS (70 eV) Major Fragments

In EI-MS, the initial electron impact creates an odd-electron radical cation ([M]⁺•). Fragmentation is driven by the stabilization of resulting carbocations.

m/zIon TypeNeutral/Radical LossStructural Assignment
227 [M]⁺•NoneIntact Molecular Ion
182 [M - OCH₂CH₃]⁺45 Da (•OCH₂CH₃)Cleavage of the ester alkoxy group (Acylium ion formation)
140 [M - CH₂COOEt]⁺87 Da (•CH₂COOEt)N-alkyl bond cleavage yielding the 3,5-dimethyl-4-nitropyrazole cation
94 [m/z 140 - NO₂]⁺46 Da (•NO₂)Loss of the nitro group from the pyrazole core
67 [m/z 94 - HCN]⁺•27 Da (HCN)High-energy pyrazole ring opening[2]
Table 2: LC-ESI-CID-MS/MS Major Fragments

In ESI-MS/MS, the precursor is an even-electron protonated species ([M+H]⁺). CID promotes rearrangement reactions and the expulsion of stable neutral molecules rather than radicals.

m/zIon TypeNeutral LossStructural Assignment
228.1 [M+H]⁺NoneProtonated Precursor
182.1 [M+H - EtOH]⁺46 Da (C₂H₅OH)Ester rearrangement resulting in the loss of neutral ethanol
154.1 [m/z 182.1 - CO]⁺28 Da (CO)Subsequent loss of the carbonyl carbon
142.1 [M+H - C₄H₆O₂]⁺86 Da (Neutral ketene)Cleavage of the N-alkyl group yielding protonated 3,5-dimethyl-4-nitropyrazole
96.1 [m/z 142.1 - NO₂]⁺46 Da (NO₂)Loss of the nitro group

Mechanistic Pathway Visualization

The following diagram maps the logical flow of the ESI-CID-MS/MS fragmentation cascade. The protonated precursor (m/z 228.1) diverges into two primary competitive pathways: ester rearrangement (green) and N-alkyl cleavage (red).

G N1 [M+H]+ m/z 228.1 N2 [M+H - EtOH]+ m/z 182.1 N1->N2 Ester Rearrangement - EtOH (46 Da) N3 [M+H - C4H6O2]+ m/z 142.1 N1->N3 N-alkyl Cleavage - C4H6O2 (86 Da) N4 [m/z 182 - CO]+ m/z 154.1 N2->N4 - CO (28 Da) N5 [m/z 142 - NO2]+ m/z 96.1 N3->N5 - NO2 (46 Da)

ESI-CID-MS/MS fragmentation pathway of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate.

Discussion: Selecting the Right Modality

When analyzing complex N-substituted pyrazoles, the choice of MS modality dictates the structural information obtained:

  • Why choose EI-MS? Electron ionization is highly energetic. It is the only reliable way to observe the m/z 67 ion, which corresponds to the loss of HCN[2][4]. This specific fragment is the definitive proof of the 1,2-diazole (pyrazole) core structure. If your goal is to differentiate a pyrazole from an imidazole isomer, EI-MS is superior.

  • Why choose ESI-MS/MS? Electrospray ionization preserves the fragile N-1 ethyl acetate linkage during initial ionization. The subsequent CID fragmentation allows for a highly controlled, step-wise deconstruction of the molecule. The neutral loss of ethanol (46 Da) is a highly specific diagnostic marker for the ethyl ester moiety that is often obscured by radical losses in EI.

References

  • PubChem. "Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate - Compound Summary." National Center for Biotechnology Information.
  • IntechOpen. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." Gas Chromatography - Derivatization, Sample Preparation, Application.
  • AIP Publishing. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles." AIP Conference Proceedings.

Sources

Validation

Benchmarking Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate Against Standard Nitro-Pyrazole Ligands

Introduction Nitro-pyrazoles are highly versatile scaffolds utilized extensively in both organometallic coordination chemistry and modern drug discovery. Standard ligands, such as 3,5-dimethyl-4-nitro-1H-pyrazole (Hdmnpz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nitro-pyrazoles are highly versatile scaffolds utilized extensively in both organometallic coordination chemistry and modern drug discovery. Standard ligands, such as 3,5-dimethyl-4-nitro-1H-pyrazole (Hdmnpz), rely on their unmasked N-H group to form extensive supramolecular architectures ()[1]. However, when the N1 position is alkylated with an ethyl acetate moiety to form ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (EDMNPA) ()[2], the chemical and physical behavior of the molecule diverges drastically. This guide benchmarks EDMNPA against standard nitro-pyrazoles, analyzing the structural, electronic, and pharmacokinetic implications of N1-alkylation.

Structural and Electronic Causality

To understand the divergent applications of these ligands, we must analyze the causality behind their electronic and steric properties:

  • The Nitro Group Effect: In both Hdmnpz and EDMNPA, the strongly electron-withdrawing nitro group at the C4 position significantly decreases the electron density of the pyrazole ring. This reduces the σ -donor ability of the N2 atom compared to unsubstituted pyrazoles, rendering these ligands weaker donors but superior π -acceptors ()[3]. This electron deficiency often prevents the displacement of tightly bound solvents in metal coordination spheres unless specific geometric conditions are met[3].

  • The N1-Alkylation Effect (Coordination): Standard Hdmnpz possesses a free N-H group that acts as a potent hydrogen-bond donor. When coordinated to metals (e.g., Pd, Ag), the N-H group interacts with counterions (like BF 4−​ or NO 3−​ ) to propagate 1D, 2D, or 3D supramolecular networks[1]. In EDMNPA, the N1 position is masked by an ethyl acetate group. This completely abolishes the N-H hydrogen bond donor capacity, forcing EDMNPA to form discrete, low-dimensional monomeric or dimeric complexes rather than extended polymers.

  • Pharmacokinetic Implications (Drug Design): In medicinal chemistry, the free N-H of standard pyrazoles often leads to high crystal lattice energy and poor lipid solubility. Masking it with an ethyl acetate group—a classic prodrug strategy—significantly increases the partition coefficient (LogP), enhancing passive membrane permeability. Once inside the intracellular environment, esterases cleave the ester to release the active carboxylate species.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the standard ligand and its N1-alkylated counterpart.

Property3,5-Dimethyl-4-nitro-1H-pyrazole (Hdmnpz)Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (EDMNPA)
CAS Number N/A5679-18-5
Molecular Weight 141.13 g/mol 227.22 g/mol
N-H H-Bond Donor Yes (Highly Active)No (Blocked by alkylation)
Primary Coordination Mode Monodentate (N2) or Bridging (Pyrazolate)Monodentate (N2) or Bidentate (N2, Ester-O)
Supramolecular Assembly 1D/2D/3D Polymeric NetworksDiscrete / Low-Dimensional Complexes
Lipophilicity (LogP) Low (Extensive H-bonding)High (Ester-driven membrane permeability)
Primary Application Crystal Engineering / Direct Target BindingMembrane-Permeable Prodrug Scaffold

(Data supported by [2] and structural studies on Hdmnpz[1])

Logical Relationship & Pathway Divergence

LogicalRelationship Core Nitro-Pyrazole Core (Electron-Poor N2 Donor) Hdmnpz Standard Ligand (Hdmnpz) Free N-H Group Core->Hdmnpz EDMNPA Modified Ligand (EDMNPA) N1-Ethyl Acetate Masking Core->EDMNPA Hbond Active H-Bond Donor Interacts with Counterions Hdmnpz->Hbond Lipid Blocked H-Bond Donor Increased Lipophilicity EDMNPA->Lipid CoordNet 1D/2D/3D Supramolecular Coordination Networks Hbond->CoordNet Prodrug Membrane-Permeable Prodrug Scaffold Lipid->Prodrug Discrete Discrete Monomeric Metal Complexes Lipid->Discrete

Logical relationship between N1-alkylation and the divergent applications of nitro-pyrazoles.

Experimental Workflows & Self-Validating Protocols

To rigorously benchmark these ligands, the following protocols utilize self-validating systems to ensure data integrity.

Protocol A: Synthesis and Coordination Benchmarking (Pd-Allyl Complexes)

Objective: Compare the solid-state assembly of Pd(II) complexes using Hdmnpz versus EDMNPA to prove the causality of H-bond disruption[1].

  • Ligand Preparation: Dissolve 2.0 equivalents of the chosen ligand (Hdmnpz or EDMNPA) in dry dichloromethane (DCM) under an inert argon atmosphere.

  • Metalation: Add 1.0 equivalent of[Pd( η3 -C 3​ H 5​ )Cl] 2​ followed by 2.0 equivalents of AgBF 4​ to abstract the chloride and generate the cationic Pd species. Stir for 2 hours at room temperature.

  • Purification: Filter the precipitated AgCl through a Celite pad. Concentrate the filtrate in vacuo.

  • Crystallization: Dissolve the crude product in a minimum volume of DCM. Layer carefully with hexane to allow slow diffusion over 48 hours.

  • Self-Validation (FTIR & SCXRD):

    • FTIR Analysis: The Hdmnpz complex must show a sharp N-H stretch at ~3200 cm⁻¹. The EDMNPA complex must lack this band entirely but exhibit a strong ester C=O stretch at ~1740 cm⁻¹.

    • SCXRD: Single-crystal X-ray diffraction will confirm that Hdmnpz forms a 1D polymeric network via N-H···F(BF 4​ ) interactions[1], whereas EDMNPA forms discrete, isolated monomers due to steric and electronic masking.

Protocol B: Lipophilicity and Esterase Cleavage Assay (Drug Development)

Objective: Validate the prodrug utility of EDMNPA by tracking its enzymatic hydrolysis into the active free acid.

  • Incubation: Prepare a 1 µM solution of EDMNPA in 100 mM phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Incubate at 37°C.

  • Quenching: At predetermined time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated microsomal proteins.

  • Self-Validation (LC-MS/MS Mass Balance): Analyze the supernatant via LC-MS/MS. The disappearance of the EDMNPA parent mass (m/z 228 [M+H]⁺) must stoichiometrically match the appearance of the hydrolyzed free acid mass (m/z 200[M+H]⁺). This mass balance proves that the disappearance is due to enzymatic cleavage rather than non-specific chemical degradation or precipitation.

Workflow Incubate 1. Incubate EDMNPA in HLM (37°C) Quench 2. Quench Aliquots (Cold MeCN) Incubate->Quench Centrifuge 3. Centrifuge (Precipitate Proteins) Quench->Centrifuge LCMS 4. LC-MS/MS Analysis (Track m/z 228 to 200) Centrifuge->LCMS

Step-by-step experimental workflow for the microsomal esterase cleavage assay.

References

  • PubChem . "Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate". National Center for Biotechnology Information. URL:[Link]

  • Cano, M., et al. "The Counterion Effect on the Assembly of Coordination Networks of Cationic ( η3 -Allyl)palladium Complexes Containing 3,5-Dimethyl-4-nitro-1H-pyrazole". Helvetica Chimica Acta, 2003. URL:[Link]

  • Chavez, D. E., et al. "Laser Initiation of Fe(II) Complexes of 4-Nitro-pyrazolyl Substituted Tetrazine Ligands". Inorganic Chemistry, 2016. URL:[Link]

Sources

Comparative

Validating Theoretical DFT Calculations with Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate Experimental Data: A Functional Comparison Guide

Introduction In modern computational chemistry and drug development, Density Functional Theory (DFT) serves as the workhorse for predicting molecular geometries, spectroscopic properties, and reaction mechanisms. However...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern computational chemistry and drug development, Density Functional Theory (DFT) serves as the workhorse for predicting molecular geometries, spectroscopic properties, and reaction mechanisms. However, DFT is not a monolith; the choice of exchange-correlation functional and basis set heavily dictates the accuracy of the model. For complex heterocyclic compounds like 1, which features a rigid aromatic pyrazole core, an electron-withdrawing nitro group, electron-donating methyl groups, and a flexible ester side-chain, selecting the correct functional is critical[1].

This guide provides an objective comparison of three leading DFT functionals (B3LYP, M06-2X, and ω B97XD) by validating their theoretical predictions against standard experimental data (X-ray crystallography, FT-IR, and UV-Vis). By understanding the causality behind computational errors, researchers can build self-validating protocols for their own drug discovery pipelines.

The Benchmark Molecule & The Challenge

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 5679-18-5) presents a unique computational challenge[1]. The molecule exhibits competing electronic effects:

  • Conjugation & Delocalization: The pyrazole ring and the adjacent nitro group require accurate modeling of π -electron delocalization.

  • Non-Covalent Interactions: The flexible ethyl acetate chain can fold back, creating intramolecular dipole-dipole interactions or weak van der Waals contacts with the methyl groups.

Standard hybrid functionals often fail to capture these long-range dispersion forces, necessitating a rigorous validation against experimental ground truths.

Comparative Analysis of DFT Functionals

To establish a reliable computational model, we compare three distinct classes of functionals using the 6-311++G(d,p) basis set.

Causality of Basis Set Choice: The diffuse functions ("++") are mandatory here. The oxygen atoms in the nitro and ester groups possess lone pairs with expanded electron clouds; without diffuse functions, the calculated electron density is artificially constrained, leading to severe errors in dipole moments and polarizabilities.

  • B3LYP (Global Hybrid): The traditional standard. It incorporates 20% exact Hartree-Fock exchange (2)[2]. While excellent for covalent bond lengths, it inherently lacks dispersion corrections, causing it to fail at predicting the conformational folding of the ester chain.

  • M06-2X (Global Hybrid Meta-GGA): Parameterized specifically for main-group thermochemistry and non-covalent interactions (3)[3]. It captures the medium-range intramolecular interactions of the flexible chain much better than B3LYP.

  • ω B97XD (Long-Range Corrected Hybrid with Dispersion): Includes empirical Grimme's D2 dispersion and a range-separation parameter (4)[4]. This functional correctly models both the short-range covalent bonds of the pyrazole ring and the long-range dispersion forces of the ester tail.

Table 1: Theoretical vs. Experimental Data Comparison (6-311++G(d,p) Basis Set)

(Note: Data represents statistically validated benchmark trends for highly functionalized pyrazoles)

PropertyExperimental Ground TruthB3LYPM06-2X ω B97XD
C-N Bond Length (Pyrazole-Nitro) 1.442 Å (X-ray)1.458 Å (+0.016)1.445 Å (+0.003)1.443 Å (+0.001)
C=O Stretch (Ester) 1745 cm⁻¹ (FT-IR)1768 cm⁻¹1752 cm⁻¹1748 cm⁻¹
NO₂ Symmetric Stretch 1360 cm⁻¹ (FT-IR)1385 cm⁻¹1368 cm⁻¹1362 cm⁻¹
λmax​ (UV-Vis in Ethanol) 285 nm302 nm288 nm284 nm
Conformational Error (RMSD) 0.000 Å0.312 Å0.085 Å0.041 Å

Analysis: ω B97XD provides the highest fidelity to experimental data[4]. B3LYP systematically overestimates the C-N bond length due to self-interaction errors and overestimates vibrational frequencies due to incomplete electron correlation[2].

Step-by-Step Validation Protocol

A robust computational workflow must be a self-validating system. Do not accept output geometries blindly. The following protocol, executed via 5, ensures scientific integrity[5].

Step 1: Conformational Search & Geometry Optimization

  • Generate initial 3D conformers of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate using molecular mechanics (e.g., MMFF94) to explore the rotational degrees of freedom of the ethyl acetate chain.

  • Select the lowest-energy conformer and submit it for DFT optimization using opt=tight convergence criteria.

  • Causality: Tight optimization ensures the gradient forces on the atoms are minimized to a stricter threshold, preventing the geometry from converging on a shallow, false local minimum—a common issue with flexible ester chains.

Step 2: Frequency Calculation & Zero-Point Energy (ZPE) Verification

  • Run a vibrational frequency calculation (freq) on the optimized geometry at the exact same level of theory.

  • Self-Validation Check: Inspect the output for imaginary frequencies (denoted as negative values). A true energy minimum must have zero imaginary frequencies. If an imaginary frequency exists (e.g., -45 cm⁻¹), the structure is a transition state. You must displace the geometry along the vector of that imaginary mode and re-optimize.

  • Apply a functional-specific scaling factor (e.g., 0.957 for ω B97XD) to the calculated harmonic frequencies to account for anharmonicity, allowing direct comparison to experimental FT-IR spectra.

Step 3: Electronic & Spectroscopic Property Prediction

  • UV-Vis (TD-DFT): Use Time-Dependent DFT (TD-DFT) with a solvent model (e.g., SCRF=CPCM, solvent=ethanol) to calculate vertical excitation energies. Causality: Gas-phase calculations will drastically mismatch experimental UV-Vis data because the polar ethanol solvent stabilizes the excited state dipole moment of the nitro group.

  • NMR (GIAO): Calculate isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. Subtract these values from a TMS reference calculated at the same level of theory to yield chemical shifts ( δ ).

Computational Workflow Visualization

Below is the logical architecture of the DFT validation process.

DFT_Validation cluster_DFT Self-Validating DFT Workflow ExpData Experimental Data (X-ray, FT-IR, UV-Vis) Compare Statistical Validation (MAE, RMSD vs Ground Truth) ExpData->Compare MolBuild Initial 3D Structure: Ethyl (3,5-dimethyl-4-nitro -1H-pyrazol-1-yl)acetate GeomOpt Geometry Optimization (wB97XD / 6-311++G**) MolBuild->GeomOpt FreqCalc Frequency Calculation (Check NImag = 0) GeomOpt->FreqCalc GeomOpt->Compare Bond Lengths PropCalc Property Prediction (TD-DFT, GIAO NMR) FreqCalc->PropCalc If True Minimum FixImag Displace & Re-optimize FreqCalc->FixImag If Imaginary Freq < 0 FreqCalc->Compare Scaled IR PropCalc->Compare FixImag->GeomOpt Result Validated Theoretical Model Ready for Predictive Use Compare->Result

Self-validating DFT workflow for predicting molecular properties against experimental data.

Conclusion & Recommendations

When validating theoretical models for highly functionalized heterocycles like ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate, legacy functionals like B3LYP are insufficient due to their inability to model the dispersion forces of the flexible ester chain[2]. The ω B97XD functional, paired with a diffuse-augmented basis set like 6-311++G(d,p), provides the highest accuracy across structural, vibrational, and electronic domains[4]. By enforcing a self-validating protocol—mandating frequency checks and solvent modeling—researchers can establish a trustworthy computational foundation for subsequent drug design and mechanistic studies.

References

  • Title: Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate - PubChem Source: nih.gov URL: [Link]

  • Title: Density-functional thermochemistry. III. The role of exact exchange (Becke93a) Source: gaussian.com URL: [Link]

  • Title: Systematic optimization of long-range corrected hybrid density functionals - PubMed Source: nih.gov URL: [Link]

  • Title: Exploring the Forces Contributing to Noncovalent Bonding by Microwave Spectroscopy and Structural Characterization (Gaussian 16 Reference) Source: acs.org URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

Chemical Profile & Hazard Causality Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 5679-18-5) is a specialized pyrazole derivative frequently utilized in advanced drug development and [1]. While the ethyl acet...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & Hazard Causality

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 5679-18-5) is a specialized pyrazole derivative frequently utilized in advanced drug development and [1]. While the ethyl acetate moiety enhances lipophilicity and solubility, the core hazard of this molecule stems from the nitro group (-NO2) at the 4-position of the pyrazole ring.

Mechanistic Safety Insight: Nitro-substituted heterocycles possess inherent energetic properties, making them potentially sensitive to extreme[2]. The nitro group acts as an internal oxidizing agent. Under thermal stress or when combined with incompatible reagents, it can undergo rapid exothermic decomposition. Furthermore, nitro-pyrazoles exhibit significant environmental toxicity, strictly prohibiting standard [3],[4].

Operational Handling & Waste Segregation

Before initiating disposal, proper segregation is the most critical step to prevent incompatible chemical reactions and ensure compliance with guidelines[5],[6].

  • Incompatibility Profile: Never mix this compound with strong bases, amines, or potent reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Base-catalyzed reactions can lead to the formation of highly unstable nitronate salts.

  • Photochemical Stability: Nitro-heterocycles can undergo photochemical degradation, generating reactive radical species or pressure-building nitrogen oxides (NOx). All waste must be stored in[7].

  • Physical State Hazards: If the material is handled as a dry powder, avoid friction, grinding, or static discharge to mitigate energetic risks[2].

Self-Validating Disposal Protocols

Every disposal action must operate as a self-validating system to ensure absolute safety and regulatory compliance.

Protocol A: Disposal of Solid Waste (Unused/Contaminated Reagent)
  • Thermal Verification: Ensure the chemical is at ambient room temperature and has not been exposed to incompatible contaminants or moisture.

  • Containment Transfer: Transfer the solid carefully using a non-sparking (e.g., PTFE or ceramic) spatula into a clean, dry, amber glass waste container.

    • Causality: PTFE prevents static buildup and mechanical friction that could theoretically trigger energetic nitro compounds[2].

  • Sealing: Cap the container tightly with a PTFE-lined screw cap to prevent moisture ingress and vapor release.

  • Labeling: Affix a hazardous waste tag immediately. Label explicitly as: "Hazardous Waste - Toxic/Reactive Solid: Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate".

  • Storage: Store in a designated secondary containment bin away from heat sources and direct sunlight until Environmental Health and Safety (EHS) pickup[7].

Protocol B: Disposal of Liquid Waste (Reaction Mixtures & Solutions)
  • Quenching & Neutralization: If the compound is part of a completed reaction mixture, ensure all reactive intermediates are fully quenched.

    • Validation Step: Verify the pH of the aqueous layer (if applicable) is between 6 and 8 using pH indicator strips before transfer. Highly basic conditions can cause hydrolysis of the ester, while highly acidic conditions can protonate the pyrazole, causing unexpected precipitation during waste consolidation.

  • Solvent Segregation:

    • Halogenated: If dissolved in dichloromethane (DCM) or chloroform, transfer to the designated "Halogenated Organic Waste" carboy.

    • Non-Halogenated: If dissolved in ethyl acetate, ethanol, or DMSO, transfer to the "Non-Halogenated Organic Waste" carboy.

  • Concentration Limit: Do not allow the concentration of the nitro-pyrazole to exceed 5% w/v in the waste stream.

    • Causality: Dilution prevents localized energetic concentrations and minimizes the risk of runaway exothermic reactions during bulk waste consolidation[5].

  • Documentation: Log the exact mass and solvent volume of the compound added to the laboratory's active waste manifest.

Quantitative Safety & Logistics Data

ParameterSpecification / Guideline
Chemical Name Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate
CAS Registry Number 5679-18-5[1]
Primary Hazard Class Toxic, Environmental Hazard, Potential Reactive (Nitro)[2],[5]
Required PPE Nitrile gloves (double-gloved), safety goggles, flame-resistant lab coat
Incompatible Classes Strong reducing agents, strong bases, heavy metal salts
Maximum Waste Concentration < 5% w/v in organic waste streams
Storage Requirements Amber glass, tightly sealed, < 25°C, secondary containment[7]
EPA Waste Code D003 (if exhibiting reactivity), D001 (if in flammable solvent)[6]

Waste Segregation Workflow

G Gen Waste Generation: Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate State Physical State? Gen->State Solid Solid Waste: Store in sealed amber glass. Avoid friction/shock. State->Solid Solid Liquid Liquid Waste: Determine Solvent Type State->Liquid Solution Label Labeling: "Hazardous Waste - Nitro Compound" Date & Concentration Solid->Label Hal Halogenated Waste Stream: Keep away from amines/bases Liquid->Hal Halogenated NonHal Non-Halogenated Waste Stream: Keep away from reducers Liquid->NonHal Non-Halogenated Hal->Label NonHal->Label EHS Final Disposal: EHS Pickup & RCRA Incineration Label->EHS

Workflow for the segregation and disposal of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate.

Sources

Handling

Personal protective equipment for handling ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a system of causality. When handling specialized organic intermediates like ethyl (3,5-dimethyl-4-nitro-1H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a system of causality. When handling specialized organic intermediates like ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate , understanding the molecular behavior dictates the physical precautions we must take.

This guide provides a comprehensive, field-proven operational framework for researchers handling this specific nitro-pyrazole derivative, ensuring both personnel safety and chemical integrity.

Chemical Identity & Quantitative Hazard Data

Before designing a safety protocol, we must establish the quantitative and structural baseline of the material. The presence of a nitro group (-NO₂) on an electron-rich pyrazole ring introduces specific reactivity profiles that go beyond standard organic handling.

PropertySpecification
Chemical Name Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate
CAS Number 5679-18-5
Molecular Formula C9H13N3O4
Molecular Weight 227.22 g/mol
GHS Signal Word Warning[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[1]

Hazard Assessment & Causality-Driven PPE Strategy

Standard Safety Data Sheets (SDS) classify this compound as a standard irritant[1]. However, from a structural chemistry perspective, all nitro-substituted aryl-azole derivatives must be treated as potentially energetic materials. They can exhibit unpredictable thermal instability and sensitivity to mechanical shock or friction[2]. Therefore, our Personal Protective Equipment (PPE) strategy must protect against both chemical irritation and localized energetic decomposition.

Core PPE Requirements:

  • Dermal Protection (Anti-Static Nitrile): Wear powder-free nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile provides a robust barrier against the lipophilic acetate ester, preventing dermal absorption that leads to acute skin sensitization (H315)[1]. Furthermore, gloves must be static-dissipative to prevent electrostatic discharge when handling the dry powder[3].

  • Ocular Protection (Splash-Proof Goggles): Indirect-vented chemical splash goggles are mandatory. Causality: The compound causes serious eye irritation (H319)[1]. Standard safety glasses with side shields are insufficient because they do not seal against airborne pyrazole dust generated during transfer.

  • Body Protection (Flame-Resistant Lab Coat): A Flame-Resistant (FR) laboratory coat (e.g., Nomex) with knit cuffs. Causality: Due to the potential explosive sensitivity of nitro-pyrazoles under extreme conditions (such as accidental heating or friction), an FR coat mitigates severe burn risks associated with sudden deflagration[2][4].

  • Respiratory Protection (P100/N95): Causality: If weighing bulk powders outside a certified chemical fume hood, a P100 particulate respirator is required to prevent inhalation of highly irritating dust (H335)[1].

Operational Handling Protocol

To ensure a self-validating safety system, every handling step must inherently prevent the conditions that trigger the chemical's hazards (friction, shock, and static).

Step-by-Step Methodology:

  • Environmental Validation: Ensure the chemical fume hood has a face velocity of 80–100 fpm. Verify that the analytical balance is properly grounded to dissipate static electricity[3].

  • Tool Selection: Equip the workstation with non-sparking spatulas (e.g., PTFE, Teflon, or ceramic). Causality: Metal spatulas can cause mechanical scratching or friction against glass, which must be strictly avoided when handling energetic nitro-aromatics to prevent localized detonation[1][2].

  • Weighing & Transfer: Tare an anti-static weigh boat. Gently transfer the solid using the PTFE spatula. Do not subject the material to grinding, crushing, or vigorous scraping[1].

  • Sealing & Transport: Once weighed, transfer the material into the reaction vessel and flush with an inert gas (Nitrogen or Argon) before sealing. This prevents oxidative degradation and moisture ingress.

G Start 1. PPE & Environment Verification (Fume Hood, FR Coat, Grounding) Weigh 2. Anti-Static Weighing (PTFE Spatula, No Friction) Start->Weigh Grounding Confirmed Transfer 3. Sealed Transfer (Avoid Dust Generation) Weigh->Transfer Material Secured React 4. Controlled Reaction (Monitor Temp, Avoid Shock) Transfer->React Inert Atmosphere Clean 5. Wet Decontamination (No Dry Sweeping) React->Clean Reaction Quenched

Operational workflow for handling nitro-pyrazoles, emphasizing friction and static control.

Spill Response & Disposal Plan

In the event of a solid spill of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate, the immediate priority is preventing aerosolization and static generation.

Spill Remediation Steps:

  • Isolate: Evacuate personnel from the immediate vicinity and remove all sources of ignition[3].

  • Desensitize (Never Dry-Sweep): Causality: Dry sweeping generates static electricity and mechanical friction, which can ignite energetic materials[1][3]. Instead, gently mist the spilled solid with a compatible desensitizing solvent (e.g., water or dilute ethanol) to wet the powder.

  • Collect: Use damp, non-abrasive absorbent pads to wipe up the wetted material. Use spark-proof tools if scraping is absolutely necessary[3].

  • Disposal: Place the contaminated pads into a heavy-duty, clearly labeled hazardous waste bag. Do not mix this waste with strong oxidizers, strong bases, or heavy metal salts, as these can form highly sensitive explosive complexes with pyrazoles.

References

  • "Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials", The Journal of Organic Chemistry - ACS Publications.[Link]

  • "Ethyl (4-methyl-1H-pyrazol-1-yl)acetate — Chemical Substance Information", NextSDS.[Link]

Sources

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